Product packaging for Valsartan monosodium(Cat. No.:CAS No. 391231-02-0)

Valsartan monosodium

Cat. No.: B12743365
CAS No.: 391231-02-0
M. Wt: 457.5 g/mol
InChI Key: KVPFCQWDTYOLIK-FTBISJDPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Valsartan monosodium salt is a monosodium salt form of Valsartan, an angiotensin II type 1 (AT1) receptor blocker (ARB). The salt form can offer improved physicochemical properties, such as higher stability and water solubility, compared to the free acid, which is beneficial for in vitro research applications . As a selective and specific antagonist of the AT1 receptor, this compound salt works by blocking the binding of angiotensin II, a potent vasoconstrictor hormone. This inhibition prevents the effects of angiotensin II, including vasoconstriction, the release of aldosterone, cardiac stimulation, and renal reabsorption of sodium, which are key mechanisms in blood pressure regulation and heart failure . Beyond its well-established role in cardiovascular research, preclinical studies indicate that Valsartan may also possess Alzheimer's disease-modifying activity. Research in transgenic AD mouse models has shown that Valsartan can reduce brain levels of β-amyloid protein (Aβ) and attenuate the oligomerization of Aβ peptides into high-molecular-weight oligomeric species, which are involved in cognitive deterioration. These effects were observed even in the absence of blood pressure-lowering activity, suggesting a direct neuropathological mechanism . Furthermore, in vitro studies have demonstrated that Valsartan exhibits antiglycooxidant properties, reducing protein oxidation and glycation while increasing antioxidant activity, which may be relevant for research into metabolic and cardiovascular diseases . This compound salt is a valuable tool for scientific investigation into the renin-angiotensin-aldosterone system (RAAS), cardiovascular pharmacology, neurodegenerative disease, and metabolic disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N5NaO3 B12743365 Valsartan monosodium CAS No. 391231-02-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

391231-02-0

Molecular Formula

C24H28N5NaO3

Molecular Weight

457.5 g/mol

IUPAC Name

sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C24H29N5O3.Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);/q;+1/p-1/t22-;/m0./s1

InChI Key

KVPFCQWDTYOLIK-FTBISJDPSA-M

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

Valsartan Monosodium: an Overview in Chemical and Pharmaceutical Research

Nomenclature and Classification within Angiotensin II Receptor Blockers (ARBs)

Valsartan (B143634) monosodium is the monosodium salt of valsartan. google.comgoogle.com The chemical name for valsartan is (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid. wikipedia.org Other chemical names include N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine and N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine. drugfuture.comdrugs.com

Valsartan belongs to the class of drugs known as angiotensin II receptor blockers (ARBs). wikipedia.orgnih.gov This class also includes compounds like telmisartan, candesartan, losartan, olmesartan, and irbesartan. nih.gov ARBs function by selectively blocking the angiotensin II type 1 (AT1) receptor. ontosight.airxreasoner.com This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and exerting its effects, which include blood vessel constriction and the stimulation of aldosterone (B195564) production. wikipedia.orgnih.gov

The chemical structure of valsartan features a biphenyltetrazole and a valine moiety. ontosight.ai It is a nonpeptide antagonist, meaning it blocks the receptor without having a peptide structure itself. drugfuture.com

Table 1: Nomenclature of Valsartan and its Monosodium Salt

Name TypeCompound Name
IUPAC Name (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid nih.gov
CAS Name N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine drugfuture.com
Other Names N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine drugfuture.com
Salt Form Valsartan Monosodium google.comgoogle.com

Evolution of Research on this compound and its Analogues

Research on valsartan began with its synthesis and patenting in 1990. fabad.org.tr It was first approved for medical use in Europe in 1996 and in the United States in 1997. nih.gov Early research focused on its pharmacological profile as a potent and orally active nonpeptide angiotensin II AT1-receptor antagonist. drugfuture.com Studies from the early 1990s established its mechanism of action and clinical pharmacology. drugfuture.com

Subsequent research has explored various aspects of valsartan, including its synthesis processes and the development of analogues. One area of investigation has been the optimization of its synthesis. For example, a five-step synthesis starting from 4'-methyl-2-cyanobiphenyl has been described, with a key step involving the Lewis acid-catalyzed formation of the tetrazole ring. researchgate.net Alternative synthesis routes have also been developed, such as those involving a Suzuki-Miyaura coupling reaction. europa.eu

The development of analogues has been another significant research avenue. The combination of valsartan with other active pharmaceutical ingredients has been a key focus. For instance, a combination of sacubitril (B1662468) (a neprilysin inhibitor) and valsartan has been developed. frontiersin.org Research has shown that this combination can offer benefits over valsartan alone in certain patient populations. frontiersin.org

Further research has also investigated the different salt forms of valsartan, including the monosodium and disodium (B8443419) salts. google.comgoogle.comrsc.org Studies have also looked into the stereochemistry of valsartan, noting that it is a chiral molecule and that the (S)-enantiomer is the biologically active form. ontosight.ai The (R)-enantiomer has been identified as an impurity in some formulations. ncats.ioncats.io

Table 2: Key Research Milestones for Valsartan

YearMilestoneResearch Focus
1990 Patented fabad.org.trInitial synthesis and discovery.
1991 First preparation described in patents. drugfuture.comSynthesis and chemical preparation.
1993 Pharmacological profile published. drugfuture.comCharacterization as an angiotensin II AT1-receptor antagonist.
1996 Approved for medical use in Europe. nih.govClinical application.
1997 Approved for medical use in the United States. nih.govClinical application.
2003 Major clinical trial results published (VALIANT). pharmacophorejournal.comComparison with other antihypertensives in high-risk patients.
Post-2010 Development of sacubitril/valsartan combination. frontiersin.orgResearch into combination therapies and analogues.

Synthetic Methodologies and Process Chemistry Research of Valsartan Monosodium

Strategic Approaches to Valsartan (B143634) Chemical Synthesis

The formation of the central biphenyl (B1667301) tetrazole moiety is the cornerstone of valsartan synthesis. Methodologies have evolved from initial patents to more sophisticated and efficient catalytic processes, primarily focusing on the crucial aryl-aryl bond formation.

Suzuki-Miyaura Coupling in Biphenyl Tetrazole Core Formation

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and pivotal method for constructing the biphenyl core of valsartan. d-nb.inforesearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid derivative with an aryl halide. researchgate.net One synthetic approach involves the N-acylation of a boronic acid ester, followed by a Suzuki-Miyaura coupling of the resulting borate (B1201080) with a 2-halobenzonitrile to form a cyano-substituted biphenyl precursor. europa.eu This precursor is later converted to the tetrazole ring. europa.eu

Initial strategies encountered challenges, such as the intoxication of heterogeneous palladium catalysts by the tetrazole group when a pre-formed tetrazole-substituted boronic acid was used. europa.eu This led to the development of alternative routes where the tetrazole ring is formed after the biphenyl structure is established. europa.eu Heterogeneous catalysts, such as palladium-substituted cerium-tin-oxide (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ), have been employed to facilitate this key coupling step, often in continuous flow reactor setups. d-nb.info Research into scaling up this reaction has identified catalysts like SiliaCat DPP-Pd, which can produce the biphenyl intermediate in high yields. researchgate.net

Table 1: Suzuki-Miyaura Coupling Approaches for Valsartan Precursor

Reactant 1 Reactant 2 Catalyst Key Outcome Reference
Functionalized borate (12) 2-Iodobenzonitrile (13a) Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ Formation of CN-biphenyl compound (14) in 70-85% yield. europa.eu
2-Chlorobenzonitrile 4-Tolylboronic acid SiliaCat DPP-Pd High yield (up to 100%) synthesis of 4′-methyl-2-biphenylcarbonitrile. researchgate.net

Negishi Coupling as an Alternative Aryl-Aryl Bond Formation Strategy

The Negishi coupling presents an efficient alternative for the formation of the crucial aryl-aryl bond in valsartan synthesis. beilstein-journals.orgnih.gov This method utilizes organozinc compounds, which can exhibit better transmetalation activity and chemoselectivity compared to the organoboron reagents used in Suzuki-Miyaura couplings. beilstein-journals.org A key advantage is that many common functional groups are not reactive towards organozinc species. beilstein-journals.org

A typical retrosynthetic analysis shows the valsartan precursor being constructed via a Negishi coupling between an aryl bromide and an organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole. beilstein-journals.orgresearchgate.net This approach involves the directed ortho-metalation of the protected phenyltetrazole, followed by transmetalation with a zinc salt to form the key organozinc intermediate. researchgate.netderpharmachemica.com This intermediate is then coupled with an aryl bromide, such as Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., Q-phos), to yield the biphenyltetrazole structure. researchgate.net This strategy is considered commercially viable and applicable for large-scale production. beilstein-journals.org

Other Catalytic Systems for C-H Activation in Synthesis

Beyond traditional cross-coupling reactions, research has explored more atom-economical strategies such as direct C-H activation. A notable system involves the use of inexpensive ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O) with triphenylphosphine (B44618) (PPh₃) as a catalyst. nih.gov This method has been successfully applied to the practical synthesis of angiotensin II receptor blockers, including valsartan. nih.gov This approach offers a sustainable and efficient pathway to the essential biphenyl moiety, minimizing pre-functionalization steps and reducing waste. nih.gov

Optimization of Reaction Conditions and Yield for Valsartan Precursors

Process chemistry research places significant emphasis on optimizing reaction parameters to maximize yield, purity, and throughput while ensuring scalability and safety. Key areas of focus include the selection of solvents and the fine-tuning of temperature and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical and can significantly impact reaction rates, yields, and even the feasibility of subsequent steps in a multi-step synthesis. For instance, in a sequence involving N-acylation followed by a Suzuki coupling, an aprotic solvent like dioxane is preferred for the acylation to prevent hydrolysis of the acid chloride reagent. europa.eu However, the subsequent palladium-catalyzed coupling may require an aqueous environment, necessitating a water-miscible solvent like dioxane or a mixed solvent system such as ethanol (B145695)/water. europa.eu

In other process steps, such as the alkylation of L-valine methyl ester with 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole, solvents like N,N-dimethylformamide (DMF) are used. acs.org For purification of the final crude product, various solvents including ethyl acetate (B1210297), isopropyl acetate, methyl acetate, and methylene (B1212753) chloride are employed, with the choice affecting the crystal form and purity of the isolated valsartan. google.com Efforts to create greener manufacturing processes have also led to the substitution of halogenated solvents like chlorobenzene (B131634) with alternatives such as cyclohexane (B81311) in certain bromination steps. acs.org

Table 2: Solvent Systems in Valsartan Synthesis Steps

Synthesis Step Solvent System Purpose / Observation Reference
Suzuki Coupling EtOH:H₂O=7:3 Determined as the standard reaction solvent for the heterogeneous Pd-catalyst. europa.eu
N-Acylation 1,4-Dioxane Aprotic solvent suitable for the N-acylation step and subsequent Suzuki coupling. europa.eu
Alkylation N,N-Dimethylformamide (DMF) Used for the reaction of an L-valine ester with the bromomethyl biphenyl tetrazole intermediate. acs.org
Acylation Toluene Used with N,N-diisopropylethylamine for the valeryl chloride acylation step. acs.org
Bromination Cyclohexane Substituted for chlorobenzene to create a more environmentally friendly process. acs.org

Temperature and Pressure Optimization in Scaled-Up Syntheses

Temperature is a crucial parameter for controlling reaction rates and minimizing side-product formation. For the N-acylation of a boronic acid derivative with valeryl chloride, studies have shown that increasing the reaction temperature from 40°C to 80°C significantly increases the reaction rate. europa.eu Similarly, the formation of the tetrazole ring from a nitrile precursor is often conducted at elevated temperatures, with a preferred range of 115°C to 130°C to ensure efficient conversion. google.com

Conversely, some steps require lower temperatures to maintain selectivity and quality. For example, an acylation step using valeryl chloride is performed at 5-10°C, while the formation of an oxalate (B1200264) salt intermediate is carried out at 10-15°C. acs.org Final crystallization steps are often performed at very low temperatures (-15 to -20 °C) to maximize the yield of the purified solid. acs.org While many steps are performed at atmospheric pressure, certain reactions, such as debenzylation, have historically used high-pressure hydrogen gas with a palladium on carbon (Pd/C) catalyst. acs.org

Table 3: Temperature Optimization in Valsartan Synthesis

Reaction Step Temperature Range Effect / Purpose Reference
N-Acylation 40°C - 80°C Reaction rate increases with higher temperature. europa.eu
Alkylation 45°C - 50°C Maintained until reaction completion. acs.org
Tetrazole Formation 115°C - 130°C Preferred temperature range for efficient reaction. google.com
Acylation 5°C - 10°C Controlled temperature for the addition of valeryl chloride. acs.org

Enantioselective Synthesis and Chiral Control Mechanisms

The stereochemistry of valsartan is crucial for its pharmacological activity, with the S-enantiomer being significantly more active than the R-enantiomer. nih.govmdpi.com Therefore, synthetic strategies are meticulously designed to control the chiral center, which originates from the L-valine derivative used as a starting material. researchgate.netacs.org

Investigation of L-Valine Derivative Incorporation

The synthesis of valsartan commonly involves the use of an L-valine derivative, such as L-valine methyl ester hydrochloride. acs.orgfabad.org.tr One synthetic approach involves the reaction of 4-bromomethyl-2′-cyanobiphenyl with L-valine methyl ester hydrochloride. acs.org An alternative route utilizes the coupling of L-valine methyl ester with a biphenyl aldehyde via reductive amination. d-nb.info Another method describes the alkylation of L-valine methyl ester hydrochloride with 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole. acs.org

A significant challenge in these synthetic routes is the potential for racemization, particularly during steps involving harsh basic or acidic conditions, such as the hydrolysis of the ester group. researchgate.netacs.org This can lead to the formation of the undesired R-isomer of valsartan. researchgate.net

Control and Purity of S-Configuration in Final Product

Maintaining the stereochemical integrity of the L-valine moiety is paramount to achieving high enantiomeric purity in the final valsartan product. researchgate.net Research has shown that the choice of hydrolysis conditions for the ester group at the final stages of synthesis significantly impacts the level of racemization. For instance, the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide can lead to racemization of up to 15%. acs.org

To mitigate this, alternative hydrolysis methods have been investigated. One successful approach involves the use of barium hydroxide, which has been shown to result in less than 3% racemization and allows for the crystallization of valsartan with an enantiomeric purity greater than 99.7%. acs.org Another strategy to obtain high-purity S-valsartan from a mixture of enantiomers is through diastereomeric crystallization using a chiral resolving agent like dehydroabietylamine (B24195) (DHAA). researchgate.net This method has demonstrated the potential to achieve a purity of 99.1% for S-valsartan. researchgate.net

The following table summarizes the impact of different bases on the racemization of valsartan during hydrolysis:

Hydrolysis BaseRacemization PercentageReference
Sodium HydroxideUp to 15% acs.org
Potassium HydroxideUp to 15% acs.org
Barium Hydroxide< 3% acs.org

Novel Process Development for Valsartan Monosodium

In an effort to improve the manufacturing process of valsartan, researchers are exploring innovative technologies like continuous flow synthesis and enzymatic reactions. These methods offer potential advantages in terms of efficiency, safety, and product quality. europa.euresearchgate.net

Exploration of Continuous Flow Synthesis for Intermediates

Continuous flow chemistry has emerged as a promising alternative to traditional batch processing for the synthesis of valsartan intermediates. researchgate.netcore.ac.uk This approach involves performing chemical reactions in a continuously flowing stream within a reactor system. One developed continuous process for a late-stage valsartan precursor involves three key steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. researchgate.net

The table below outlines the reactor types used for the different steps in a continuous flow synthesis of a valsartan precursor:

Reaction StepReactor TypeReference
N-acylationCoil Reactor researchgate.net
Suzuki-Miyaura Cross-CouplingPacked-Bed Reactor d-nb.inforesearchgate.net
Methyl Ester HydrolysisCoil Reactor researchgate.net

Enzymatic Hydrolysis Applications in Synthetic Routes

Enzymatic reactions offer a high degree of selectivity and can be performed under mild conditions, making them attractive for pharmaceutical synthesis. In the context of valsartan synthesis, enzymatic hydrolysis has been considered as an alternative to chemical hydrolysis for the final ester deprotection step. europa.eu The goal is to minimize racemization and improve the purity of the final product. While chemical hydrolysis with aqueous sodium hydroxide is a viable option, the use of an immobilized enzyme is being explored for the hydrolysis of the methyl ester intermediate. europa.eu

Furthermore, enzymatic catalysis is being investigated for other key transformations in the synthesis of related compounds. For instance, in the synthesis of Sacubitril (B1662468) valsartan sodium, a transaminase is used for asymmetric amination, and an olefin reductase is employed for an efficient asymmetric reduction reaction, highlighting the potential of biocatalysis in producing chiral intermediates with high purity. google.com

Solid State Pharmaceutical Chemistry and Polymorphism Research of Valsartan Monosodium

Identification and Characterization of Valsartan (B143634) Polymorphic Forms

The solid-state landscape of valsartan is complex, encompassing crystalline polymorphs, amorphous forms, and solvates. Understanding the distinct structural characteristics of each form is essential for controlling the quality and performance of the final drug product.

Crystalline Forms: Discovery and Structural Analysis (e.g., Form E, Form F, Form XIII)

While valsartan is often utilized in its amorphous state, several crystalline forms have been discovered and characterized. researchgate.net These crystalline structures offer insights into the conformational flexibility of the valsartan molecule.

Form E: This highly crystalline form of valsartan was identified and characterized, presenting a different dissolution behavior and enhanced chemical stability compared to the amorphous form. researchgate.netscielo.br

Form F: An ethanol (B145695) solvate, designated as Form F, is another crystalline variant that has been structurally elucidated. researchgate.net

Other Crystalline Forms: Research has pointed to the existence of other polymorphic forms, sometimes resulting from different crystallization conditions or the presence of solvents. wbc.poznan.pl The pursuit of stable, crystalline forms of valsartan is driven by the need for improved handling during manufacturing and enhanced stability. google.com

The structural analysis of these crystalline forms reveals specific arrangements of valsartan molecules in the crystal lattice. For instance, the single-crystal structure of one form shows that the molecule adopts a cis conformation around the amide bond. worktribe.com

Amorphous Forms: Preparation Methods and Structural Arrangement (e.g., AR and AM forms)

The amorphous form of valsartan is of significant interest due to its potential for enhanced dissolution rates. researchgate.net However, not all amorphous forms are identical. Studies have distinguished between at least two types: the as-received (AR) form and a fully amorphous (AM) form, typically prepared by quench-cooling. worktribe.com

Preparation of amorphous valsartan can be achieved through methods like solvent evaporation. researchgate.net The resulting amorphous material's properties can be influenced by the preparation method and its thermal history. nih.gov

Structurally, these amorphous forms exhibit differences in their local arrangement. The AR form is characterized by a higher degree of structural organization compared to the AM form. nih.govresearchgate.net This distinction is evident in their conformational makeup. The AM form contains a nearly equal ratio of cis and trans conformers around the amide bond, whereas the AR form predominantly consists of one conformer. researchgate.netnih.gov

Amorphous Form Preparation Structural Characteristics
AR (as-received) Commercial sourceHigher degree of structural arrangement, mainly one conformer. worktribe.comnih.gov
AM (fully amorphous) Quench-coolingApproximately equal ratio of cis-trans conformers. researchgate.netnih.gov

Solvates and Hydrates of Valsartan Salts

In addition to polymorphs of the free acid, valsartan can form salts that can exist as solvates and hydrates. These forms incorporate solvent molecules, including water, into their crystal structures. google.com The formation of these solvates is not always predictable and depends on the specific solvent and crystallization conditions used. google.com

The disodium (B8443419) salt of valsartan, for instance, can exist in both amorphous and crystalline forms, including hydrated crystalline forms. google.comgoogle.com Similarly, calcium and magnesium salts of valsartan have been shown to form stable crystalline hydrates, such as a tetrahydrate for the calcium salt and a hexahydrate for the magnesium salt. google.com These hydrated salts can exhibit significantly different properties, including improved water solubility and high melting points, indicative of their stable crystal lattices. google.com

Advanced Analytical Techniques for Solid-State Characterization

A comprehensive understanding of the solid-state forms of valsartan monosodium relies on the application of various advanced analytical techniques. These methods provide crucial information about the crystal structure, molecular conformation, and local order within the solid material.

X-ray Powder Diffraction (PXRD) for Crystal Structure Determination

X-ray Powder Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint for each crystalline form based on the diffraction pattern produced by the interaction of X-rays with the crystal lattice.

PXRD has been instrumental in identifying and distinguishing between the different polymorphic forms of valsartan. researchgate.net For example, the PXRD pattern of crystalline valsartan Form E shows distinct peaks at specific 2θ angles, such as 9.40°, 10.84°, 11.62°, 14.02°, 17.82°, 18.76°, 26.58°, and 31.28°. scielo.br In contrast, amorphous forms of valsartan produce a broad, diffuse halo in their PXRD patterns, indicating the absence of long-range crystalline order. google.com This technique is also crucial for detecting crystallization in amorphous samples or polymorphic transitions during storage or processing. scielo.br

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Molecular Conformations and Local Order

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment and molecular conformation within a solid sample. It is particularly valuable for characterizing both crystalline and amorphous materials. researchgate.net

For valsartan, SSNMR has been a primary tool for differentiating between the AR and AM amorphous forms. researchgate.netnih.gov Key findings from SSNMR studies include:

Conformational Analysis: 13C and 15N SSNMR have revealed the different ratios of cis and trans amide conformers in the AR and AM forms. worktribe.comnih.gov

Hydrogen Bonding: 1H ultra-fast Magic Angle Spinning (MAS) NMR has shown significant differences in the hydrogen bonding networks, particularly involving the tetrazole and carboxylic acid groups, between the two amorphous forms. researchgate.networktribe.com

Tautomeric State: 15N SSNMR has confirmed that in both amorphous forms, the tetrazole ring exists as the 1,2,3,4-tetrazole tautomer. researchgate.networktribe.com

Molecular Mobility: NMR relaxation time measurements have provided insights into the local and bulk molecular mobility, which can be correlated with the glass transition temperature and the physical stability of the amorphous materials. nih.gov

Technique Application in Valsartan Research Key Information Obtained
PXRD Identification and differentiation of crystalline polymorphs and amorphous forms. researchgate.netscielo.brgoogle.comCrystal lattice structure, degree of crystallinity. scielo.brgoogle.com
SSNMR Characterization of molecular conformation and local order in both crystalline and amorphous forms. nih.govresearchgate.netcis-trans conformer ratios, hydrogen bonding patterns, tautomeric state, molecular mobility. researchgate.networktribe.comnih.gov

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to obtain a vibrational fingerprint of a pharmaceutical solid. edinst.com These methods provide detailed information about the chemical structure and the solid-state arrangement of molecules, making them invaluable for distinguishing between different polymorphic forms of a compound like valsartan. edinst.comunpad.ac.id

In the study of valsartan, FTIR spectroscopy has been instrumental in identifying its various forms. The amorphous form of valsartan, which is often used in commercial products, displays a characteristic FTIR spectrum. researchgate.net Studies have shown that different amorphous forms of valsartan can be distinguished using FTIR in conjunction with other techniques like solid-state NMR and temperature-modulated differential scanning calorimetry (TMDSC). researchgate.net For instance, differences in the FTIR spectra helped characterize two distinct amorphous forms, designated AR and AM, which also exhibited different thermal properties and dissolution rates. researchgate.net

FTIR spectra are sensitive to changes in the molecular environment that occur during polymorphic transformations. When valsartan is recrystallized from different solvents, such as n-butyl acetate (B1210297) or acetonitrile (B52724), the resulting crystalline forms show significant differences in their IR spectra compared to the original amorphous material. unpad.ac.id These spectral differences serve as a key indicator of a phase transition. For example, the formation of hydrogen bonds between the carboxylic acid of valsartan and the nitrogen of a coformer like 4,4'-bipyridine (B149096) can be observed as broad bands in the FTIR spectrum. mdpi.com Similarly, proton transfer between valsartan and a coformer like trimethoprim (B1683648) is evident by the disappearance of the C=O stretching band of the carboxylic acid. mdpi.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is also used to characterize different solid-state forms of valsartan. researchgate.net Together, these vibrational spectroscopy techniques offer a comprehensive fingerprint of the molecular structure and intermolecular interactions within the solid state of this compound, enabling researchers to identify and differentiate between its amorphous and various crystalline polymorphs. unpad.ac.idresearchgate.netmdpi.com

Thermal Analysis (DSC, TGA, TMDSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial for investigating the phase transitions, stability, and thermodynamic properties of pharmaceutical solids. For valsartan, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Temperature-Modulated Differential Scanning Calorimetry (TMDSC) have been extensively used. researchgate.netnih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on valsartan have shown that its decomposition begins at approximately 160°C. researchgate.netnih.gov The analysis typically reveals multiple mass loss stages corresponding to the thermal decomposition of the molecule. researchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. DSC analysis of amorphous valsartan typically shows two endothermic events: one around 80°C, attributed to the evaporation of residual water, and another around 100°C, which is related to enthalpy relaxation, a characteristic of the amorphous glassy state. researchgate.netnih.gov The glass transition temperature (Tg) for fresh amorphous valsartan has been observed at approximately 76°C. researchgate.netnih.gov Recrystallization from different solvents leads to different polymorphic forms, which exhibit distinct DSC thermograms. nih.govresearchgate.net For example, the melting point of valsartan has been reported to be around 101°C or in the range of 116-117°C in different studies, highlighting the existence of various crystalline forms. researchgate.netsemanticscholar.org

Temperature-Modulated Differential Scanning Calorimetry (TMDSC) is an advanced technique that separates the total heat flow into reversing and non-reversing components. mt.com This is particularly useful for studying complex transitions in amorphous materials. researchgate.netmt.com In the case of valsartan, TMDSC has been used to separate the enthalpy relaxation (a non-reversing, kinetic event) from the change in heat capacity at the glass transition (a reversing, thermodynamic event). researchgate.netnih.gov The non-reversing part of the TMDSC signal corresponds to the enthalpy relaxation, while the reversing part clearly shows the glass transition, which for valsartan appears around 94°C in the reversing heat flow signal during the first heating of an aged sample. researchgate.net A second heating run of the same sample shows the glass transition at a lower temperature, around 74°C, which is closer to the true Tg of the unaged material. researchgate.netnih.gov

These thermal analysis techniques provide a comprehensive understanding of the solid-state behavior of this compound, its thermal stability, and the nature of its phase transitions.

Polymorphic Interconversion and Phase Transition Studies

The ability of a compound to exist in different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical development. Valsartan exhibits polymorphism, and understanding the interconversion between these forms is essential for ensuring product quality and stability. unpad.ac.id

Influence of Crystallization Conditions and Solvents on Polymorphism

The choice of solvent and the conditions of crystallization have a profound impact on which polymorphic form of valsartan is produced. nih.govresearchgate.net Research has shown that recrystallizing valsartan from different organic solvents, such as acetonitrile, acetone, ethanol, and n-butyl acetate, can lead to the formation of different polymorphs. unpad.ac.idnih.govresearchgate.net

For example, a study comparing valsartan recrystallized from n-butyl acetate and acetonitrile found that the two solvents yielded different crystalline forms with distinct morphologies and IR spectra. unpad.ac.id The form obtained from n-butyl acetate was identified as a metastable phase, which tended to convert to the more stable form produced from acetonitrile. unpad.ac.id Another investigation into valsartan from two different sources (China and India) showed that recrystallization from water, acetonitrile, acetone, or ethanol, using methods with and without heating, resulted in significant differences in morphology, crystal structure, and dissolution rates. nih.govresearchgate.net These findings highlight that both the solvent and the thermal history (heating) during crystallization are key factors in determining the resulting polymorphic form of valsartan. nih.govresearchgate.net The ability to control these conditions is crucial for selectively producing a desired polymorph with optimal physicochemical properties.

Mechanically Induced Phase Transitions (Grinding)

Mechanical stress, such as grinding or milling, is a common operation in pharmaceutical manufacturing that can induce phase transitions in polymorphic substances. unpad.ac.id For valsartan, grinding has been shown to cause transformations between its different solid-state forms. unpad.ac.idunpad.ac.id

Studies have demonstrated that grinding can induce a transition from a metastable crystalline form to a more stable one. unpad.ac.idunpad.ac.id For instance, a metastable polymorph of valsartan obtained from recrystallization in n-butyl acetate was found to transform more readily into a stable crystalline form (similar to that obtained from acetonitrile) upon grinding compared to other forms. unpad.ac.id This is a critical consideration in pharmaceutical processing, as unintended polymorphic conversions during manufacturing steps like milling could alter the final product's properties. The grinding process can also lead to changes in crystal morphology, such as cleavage along crystal facets, which can impact dissolution properties. researchgate.net

Humidity and Temperature Effects on Solid-State Stability

Environmental factors such as humidity and temperature play a significant role in the solid-state stability and potential phase transformations of valsartan. unpad.ac.idscielo.br Valsartan is known to be hygroscopic, particularly in its amorphous form, meaning it readily absorbs moisture from the atmosphere. semanticscholar.orggoogle.com

Exposure to high humidity can induce crystallization or phase transitions. For example, studies have shown that amorphous valsartan can transform to a crystalline form (Form A) at 75% relative humidity (RH). researchgate.net The stability of different polymorphic forms of valsartan has been tested under various humidity conditions, such as 75% RH and 98% RH. unpad.ac.idunpad.ac.id These studies help to establish the most stable form under given storage conditions. For instance, one crystalline form, referred to as Form A, was identified as the thermodynamically stable anhydrate form with low hygroscopicity under ambient conditions. researchgate.net

Temperature is also a critical factor. While valsartan in the solid state has demonstrated stability when subjected to dry heat at 70°C for 60 days, elevated temperatures combined with humidity can accelerate degradation or phase changes. scielo.brconicet.gov.ar Stability tests under accelerated conditions, such as 40°C and 75% RH, are standard in pharmaceutical development to assess the long-term stability of the drug substance and its formulations. scielo.brgoogle.com Understanding the interplay between humidity and temperature is crucial for controlling the solid-state form of this compound and ensuring its stability throughout its shelf life.

Correlation between Solid-State Form and Pharmaceutical Performance

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate performance in a dosage form. The arrangement of molecules in the crystal lattice or in an amorphous state directly influences a cascade of physical and chemical properties. These properties, in turn, affect the drug's manufacturability, stability, and bioavailability. For valsartan and its salt forms, such as this compound, research into polymorphism and solid-state chemistry reveals a significant correlation between the specific form of the drug substance and its pharmaceutical viability.

Influence on Long-Term Chemical Stability of Drug Substance

The long-term chemical stability of a drug substance is paramount to ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life. The solid-state form plays a crucial role, as amorphous and various crystalline forms can exhibit significantly different degradation kinetics.

Generally, amorphous APIs are less stable than their crystalline counterparts due to their higher thermodynamic energy and molecular mobility. worktribe.comwbc.poznan.pl This holds true for valsartan, where the use of the amorphous form, despite potential bioavailability advantages, presents challenges related to chemical stability. researchgate.net The stability of valsartan can be compromised by factors such as heat and humidity, particularly when in contact with reactive excipients. scielo.brscielo.br

Compatibility studies are essential to identify potential interactions between the API and excipients that could lead to degradation. Research on valsartan has shown specific incompatibilities with commonly used pharmaceutical excipients. scielo.br When valsartan was mixed in a 1:1 ratio with crospovidone or hypromellose and stored under accelerated stability conditions (40°C and 75% relative humidity), significant degradation of the drug was observed. scielo.br The formation of degradation products was confirmed by the appearance of new peaks in the chromatograms. scielo.br In contrast, valsartan was found to be compatible with microcrystalline cellulose (B213188), titanium dioxide, and magnesium stearate (B1226849) under the same conditions. scielo.br

The creation of novel solid-state forms is a key strategy to enhance chemical stability. For example, newly discovered, highly crystalline forms of valsartan have demonstrated superior chemical stability compared to the marketed amorphous form. researchgate.net Similarly, forming a cocrystal, such as the one between sacubitril (B1662468) and valsartan, can improve the stability of the APIs. researchgate.net Formulating valsartan into solid self-nanoemulsifying drug delivery systems (S-SNEDDS) has also shown promise, with accelerated stability studies over six months revealing the formulation to be stable without significant changes in its physicochemical properties. nih.gov

Table 2: Chemical Compatibility and Stability of Valsartan with Pharmaceutical Excipients
Binary Mixture (1:1 w/w)ConditionValsartan Degradation (%)ConclusionReferences
Valsartan + Crospovidone40°C / 75% RH for 1 month~9.17%Incompatible scielo.br
Valsartan + Hypromellose40°C / 75% RH for 1 monthSignificant degradation (indicated by new peaks)Incompatible scielo.br
Valsartan + Microcrystalline Cellulose40°C / 75% RH for 1 monthNo alteration detectedCompatible scielo.br
Valsartan + Titanium Dioxide40°C / 75% RH for 1 monthNo alteration detectedCompatible scielo.br
Valsartan + Magnesium Stearate40°C / 75% RH for 1 monthNo alteration detectedCompatible scielo.br

Pre Clinical Pharmacological Investigations and Molecular Mechanism of Action of Valsartan

Cellular and Molecular Mechanisms of Action (Beyond Receptor Blockade)

Beyond its primary role as an AT1 receptor antagonist, preclinical research has uncovered additional cellular and molecular mechanisms through which valsartan (B143634) exerts its effects.

Angiotensin II is known to be a potent stimulator of vascular smooth muscle cell (VSMC) proliferation, a key process in the development of atherosclerosis and vascular remodeling. karger.comnih.gov Preclinical studies have demonstrated that valsartan can inhibit this proliferation.

Research has shown that in cells stimulated with angiotensin II, valsartan can inhibit VSMC proliferation. nih.govajol.info One study found that valsartan inhibited angiotensin II-induced proliferation in human aortic smooth muscle cells by 41.6%. nih.gov The mechanism for this appears to involve the suppression of signaling pathways activated by angiotensin II. For instance, valsartan has been shown to inhibit the angiotensin II-induced expression of phospho-p42/44 mitogen-activated protein kinase (MAPK). ajol.info Another study indicated that valsartan activates adenosine (B11128) monophosphate-activated protein kinase (AMPK), which in turn suppresses the production of reactive oxygen species (ROS) and consequently attenuates VSMC proliferation. karger.com The combination of sacubitril (B1662468) and valsartan has also been found to significantly reduce VSMC proliferation and migration induced by angiotensin II, partly through the downregulation of the Notch1/Jagged1 signaling pathway and the ERK1/2 pathway. nih.gov

Upregulation of Heme Oxygenase-1 (HO-1) and Downregulation of AT1 Receptor

Pre-clinical studies have demonstrated that valsartan exerts vascular protective effects beyond its primary role as an angiotensin II type 1 (AT1) receptor antagonist. One key mechanism involves the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory properties. In a study using a rat model of balloon-injured aortic arteries, treatment with valsartan was found to decrease neointimal hyperplasia, a key process in restenosis. consensus.appnih.gov This beneficial effect was associated with a significant increase in both HO-1 protein and mRNA expression. nih.gov Concurrently, valsartan treatment led to the downregulation of the AT1 receptor, further contributing to its vascular protective effects. consensus.appnih.gov The upregulation of HO-1 is considered a crucial element in the vasoprotective action of valsartan, helping to mitigate vascular smooth muscle cell proliferation and intimal thickening. consensus.appnih.gov

Suppression of Reactive Oxygen Species (ROS) and NF-κB Activity

Valsartan has been shown to possess significant anti-inflammatory and antioxidant properties by targeting key cellular pathways. Research has demonstrated that valsartan can suppress the generation of reactive oxygen species (ROS) in leukocytes, including both polymorphonuclear and mononuclear cells. oup.comoup.com This reduction in oxidative stress is a critical aspect of its protective effects. In one study, valsartan administration to normal subjects resulted in a greater than 40% decrease in ROS generation by these cells. oup.comoup.comnih.gov

Furthermore, valsartan has been observed to inhibit the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates inflammatory responses. oup.comoup.com This suppression of NF-κB is evidenced by reduced binding to its consensus sequence and decreased levels of the p65 protein, a component of the NF-κB heterodimer. oup.comoup.com The inhibition of NF-κB activity by valsartan contributes to its comprehensive anti-inflammatory effects at both the cellular and molecular levels. oup.comoup.com Studies have also shown that valsartan can attenuate oxidative stress and NF-κB activation in the context of myocardial ischemia and reperfusion. nih.gov

Enhancement of Nitric Oxide Bioavailability via Src/PI3K/Akt Signaling Pathway

Valsartan enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and endothelial function, through a complex signaling cascade. nih.govoup.com In endothelial cells, valsartan has been shown to increase NO production. nih.govoup.com This effect is mediated by the Src/PI3K/Akt signaling pathway. nih.govoup.com Valsartan treatment leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO, thereby increasing its activity without altering the total protein level of eNOS. nih.govoup.com

Interestingly, valsartan also induces the phosphorylation of the AT1 receptor itself, a process dependent on Src but not PI3K. nih.govoup.com Furthermore, valsartan disrupts the interaction between the AT1 receptor and eNOS, an action that relies on the integrity of the Src/PI3K/Akt signaling pathway. nih.govoup.com This multifaceted mechanism highlights a novel vasoprotective role for valsartan in promoting NO production and improving endothelial health. nih.govoup.com

Exploratory Pre-clinical Pharmacodynamics in Disease Models

Vascular Protective and Anti-inflammatory Effects in Animal Models

In various animal models, valsartan has demonstrated significant vascular protective and anti-inflammatory effects. In a rat model of acute lung injury induced by lipopolysaccharide (LPS), valsartan treatment improved pulmonary function, reduced pathological lung damage, and decreased the recruitment of neutrophils. nih.gov It also attenuated oxidative stress and inhibited the overproduction of inflammatory cytokines. nih.gov Similarly, in a streptozotocin-induced diabetic rat model, valsartan protected against vascular dysfunction. japsonline.com

Studies in endothelial nitric oxide synthase-deficient mice, a model of cardiovascular and renal injury, showed that valsartan suppressed cardiac hypertrophy, inflammation, and fibrosis. ahajournals.org It also prevented arterial intimal thickening after injury and reduced urinary albumin excretion and glomerulosclerosis. ahajournals.org These beneficial effects were linked to a significant reduction in oxidative stress in the affected tissues. ahajournals.org Furthermore, in a rat model of inflammation, valsartan exhibited anti-inflammatory effects comparable to aspirin. makhillpublications.co

Animal ModelKey FindingsReference
LPS-induced acute lung injury in miceImproved pulmonary function, reduced lung injury and inflammation. nih.gov
Streptozotocin-induced diabetic ratsProtected against vascular dysfunction. japsonline.com
eNOS-deficient miceSuppressed cardiac hypertrophy, inflammation, and fibrosis; reduced oxidative stress. ahajournals.org
Carrageenan-induced paw edema in ratsDemonstrated anti-inflammatory effects comparable to aspirin. makhillpublications.co

Neuroprotective and Antidepressant Effects (e.g., hippocampal neurogenesis, BDNF expression)

Pre-clinical research suggests that valsartan may exert neuroprotective and antidepressant-like effects. In a mouse model of unpredictable chronic mild stress, chronic administration of valsartan was found to reverse depressive and anxiety-like behaviors. nih.gov This behavioral improvement was associated with the promotion of hippocampal neurogenesis, the birth of new neurons in the hippocampus, and an increase in the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth. consensus.appnih.govresearchgate.net

The study observed that mice subjected to chronic stress had impaired hippocampal neurogenesis and reduced BDNF levels, both of which were restored after treatment with valsartan. nih.govresearchgate.net These findings suggest that the antidepressant and anxiolytic properties of valsartan may be mediated, at least in part, by its ability to stimulate neurogenesis and enhance BDNF expression in the hippocampus. nih.govresearchgate.net

Animal ModelKey FindingsReference
Unpredictable chronic mild stress in miceReversed depressive and anxiety-like behaviors, increased hippocampal neurogenesis, and elevated BDNF protein levels. consensus.appnih.govresearchgate.net

Effects on Cardiac Remodeling and Atrial Fibrillation

Valsartan has shown promise in attenuating cardiac remodeling and reducing the susceptibility to atrial fibrillation (AF) in pre-clinical models. In a rabbit model of AF induced by rapid atrial pacing, the combination of sacubitril and valsartan was found to attenuate both atrial electrical and structural remodeling. nih.gov This treatment reversed the enlargement of the atrium and right ventricle, reduced myocardial fibrosis, and decreased the inducibility of AF. nih.gov The mechanism appeared to involve the inhibition of changes in key signaling molecules like collagen I and III, NT-proBNP, and calcineurin. nih.gov

In a canine model of chronic atrial rapid-pacing, valsartan treatment significantly inhibited the inducibility and duration of AF. karger.com This effect was associated with the prevention of atrial parasympathetic remodeling, a process implicated in the pathogenesis of AF. karger.com Valsartan was found to suppress the increased density of choline (B1196258) acetyltransferase (ChAT)-positive nerves and the upregulation of neurturin in the atria of paced canines. karger.com Furthermore, in castrated male mice, a model for testosterone (B1683101) deficiency-related AF, valsartan reduced the susceptibility to AF by preventing the prolongation of the action potential and improving atrial conduction. nih.gov

Animal ModelKey FindingsReference
Rapid atrial pacing in rabbits (with Sacubitril)Attenuated atrial electrical and structural remodeling, reduced myocardial fibrosis, and decreased AF inducibility. nih.gov
Chronic atrial rapid-pacing in caninesInhibited AF inducibility and duration by preventing atrial parasympathetic remodeling. karger.com
Castrated male miceReduced AF susceptibility by preventing action potential prolongation and improving atrial conduction. nih.gov

Antiglycooxidant Properties and Protein Glycation Reduction

Pre-clinical and clinical investigations have revealed that valsartan possesses significant antiglycooxidant properties, playing a role in the reduction of protein glycation. This action extends beyond its primary function as an angiotensin II type 1 (AT1) receptor antagonist. researchgate.netconsensus.appnih.gov The process of glyco-oxidation, a combination of glycation and oxidation, leads to the formation of Advanced Glycation End Products (AGEs). nih.gov These products are implicated in the pathophysiology of various age-related and chronic diseases. nih.gov Valsartan's ability to interfere with this process suggests a broader therapeutic potential. consensus.appnih.gov

The proposed mechanisms for valsartan's antiglycation effects include the chelation of transition metals and an antioxidant activity that scavenges reactive oxygen species (ROS). nih.govmdpi.com By targeting the precursors of AGEs, valsartan helps mitigate the irreversible modification of proteins. nih.gov Studies have demonstrated that valsartan can downregulate oxidative stress, thereby inhibiting the expression of the Receptor for Advanced Glycation End Products (RAGE). nih.gov

Detailed Research Findings

In Vitro Studies

Laboratory research using bovine serum albumin (BSA) as a model protein has substantiated the antiglycooxidant effects of valsartan. researchgate.netnih.gov In these experiments, various agents like glucose, fructose, and methylglyoxal (B44143) (MGO) were used to induce glycation and oxidation. nih.gov When incubated with these agents, valsartan significantly lowered the concentrations of protein oxidation and glycation products. researchgate.netnih.gov Its performance was found to be comparable to well-known antiglycation agents and antioxidants such as aminoguanidine (B1677879) and N-acetylcysteine. researchgate.netnih.govnih.gov

In a glucose-induced glycation model, valsartan reduced protein carbonyls (PC) to 84% and advanced oxidation protein products (AOPP) to 79% of the levels seen in the control group. nih.gov When glycation was induced by fructose, the reductions were even more pronounced, with PC levels at 81% and AOPP levels at 58% of the control. nih.gov Furthermore, these studies showed that valsartan significantly increased the antioxidant activity of albumin. researchgate.netnih.gov Another study on human glomerular mesangial cells found that valsartan dose-dependently inhibited the AGE-induced overexpression of RAGE and the generation of ROS. nih.gov

Table 1: In Vitro Effect of Valsartan on Protein Oxidation Markers

Glycating Agent Marker Outcome (% of Control)
Glucose Protein Carbonyls (PC) 84%
Glucose Advanced Oxidation Protein Products (AOPP) 79%
Fructose Protein Carbonyls (PC) 81%
Fructose Advanced Oxidation Protein Products (AOPP) 58%

Data derived from an in vitro study on bovine serum albumin (BSA). nih.gov

In Vivo and Clinical Studies

Research in animal models and human subjects further supports the antiglycoxidant capacity of valsartan. In a study involving diabetic animals, treatment with valsartan normalized the accumulation of the specific AGE, N(epsilon)-(carboxymethyl)lysine (CML), in both kidney and skin tissues. nih.gov However, its effect on other AGEs, such as pentosidine (B29645), was more modest, suggesting that its inhibitory actions may vary depending on the specific type of AGE. nih.gov

Clinical studies in patients with diabetes mellitus and hypertension have yielded significant findings. One such study observed that after three months of valsartan therapy, plasma pentosidine levels decreased by 30%. nih.gov Urinary pentosidine concentrations showed a 40% decrease after three months, with a further significant reduction after six months of treatment. nih.gov Similarly, plasma CML levels progressively decreased over a six-month period. nih.gov A separate 12-month study on hypertensive type 2 diabetic patients found that valsartan treatment significantly decreased serum AGEs and urinary 8-isoprostane levels, an oxidative stress marker, independent of changes in blood pressure. jst.go.jpnih.gov These findings underscore valsartan's role in mitigating glycation and oxidative stress in a clinical setting. nih.govjst.go.jpnih.gov

Table 2: Clinical Research Findings on Valsartan's Effect on Glycation Markers

Marker Sample Type Duration of Therapy Result
Pentosidine Plasma 3 Months 30% decrease nih.gov
Pentosidine Urine 3 Months 40% decrease nih.gov
Pentosidine Urine 6 Months Further significant reduction from baseline nih.gov
N(epsilon)-(carboxymethyl)lysine (CML) Plasma 3-6 Months Progressive decrease nih.gov
N(epsilon)-(carboxymethyl)lysine (CML) Urine 6 Months Statistically significant reduction nih.gov
Advanced Glycation End Products (AGEs) Serum 6-12 Months Significant decrease (P < 0.05) jst.go.jpnih.gov
8-isoprostane Urine 6-12 Months Significant decrease (P < 0.05) jst.go.jpnih.gov

Data compiled from clinical studies on patients with diabetes and hypertension. nih.govjst.go.jpnih.gov

Pre Clinical Drug Metabolism and Pharmacokinetic Dmpk Research of Valsartan

Pre-clinical Absorption and Distribution Studies

The absorption and distribution of valsartan (B143634) have been characterized in several animal species, revealing important species-specific differences and physicochemical properties that influence its pharmacokinetic profile.

Pre-clinical studies have demonstrated that the absorption and distribution of valsartan exhibit some variability across different animal species. In rats, marmosets, and humans, valsartan is absorbed to a moderate extent. europa.eu The volume of distribution is noted to be greater in rats and marmosets compared to humans. hres.ca Following oral administration, the absorption of valsartan ranged from approximately 20-70% in various animal species. fda.gov In dogs, the exposure to valsartan was observed to be three times higher when administered as part of a combination product (LCZ696) compared to a physical combination with another compound, suggesting enhanced absorption from the combination formulation. fda.gov

The pharmacokinetic patterns in the rat, marmoset, and human show a fairly similar pattern for absorption, distribution, metabolism, and excretion. hres.ca However, some differences in plasma clearance and half-life have been observed. For instance, rats exhibit a higher plasma clearance and shorter terminal half-life for amlodipine, a drug often co-administered with valsartan, compared to dogs, mice, and humans. europa.eu

The solubility and absorption of valsartan are influenced by pH. Valsartan demonstrates pH-dependent solubility, with high solubility in the pH range of 5-8 and limited solubility at a pH of 3 and lower. pharmacophorejournal.com In vitro studies using Caco-2 cells, a model of intestinal absorption, have shown that the absorption rate of valsartan decreases as the pH increases from 6 to 7.5. fabad.org.tr This suggests that the acidic environment of the upper gastrointestinal tract may favor its absorption. uoa.gr The compound's hydrophilic character at physiological pH is indicated by its partition coefficient (log P = 1.499). fabad.org.tr

The improved dissolution of valsartan in solid dispersion formulations has been shown to be pH-independent, leading to enhanced oral exposure in rats. researchgate.net

Valsartan is highly bound to plasma proteins across various species. In vitro studies using equilibrium dialysis with 14C-labeled valsartan have determined the extent of protein binding. nih.gov In human serum, the binding is approximately 96%, with albumin being the primary binding protein (92%). europa.eunih.govresearchgate.netresearchgate.net The binding to alpha 1-acid glycoprotein (B1211001) is low (22%), and binding to gamma globulins is negligible. europa.eunih.govresearchgate.netresearchgate.net

High protein binding has also been observed in several animal species:

Marmoset: 95-96% europa.eu

Rat: 96-98% europa.eu

Dog: 95-97% europa.eu

Rabbit: 90-98% europa.eu

Mouse: 75-89% (lower than other species) europa.eu

Despite its high degree of protein binding, in vitro studies have shown that valsartan is not displaced by other highly protein-bound drugs such as diclofenac, warfarin, furosemide, and hydrochlorothiazide. europa.euresearchgate.netresearchgate.net

Table 1: In Vitro Plasma Protein Binding of Valsartan in Various Species

Species Protein Binding (%) Primary Binding Protein
Human 96% Albumin (92%)
Marmoset 95-96% Not Specified
Rat 96-98% Not Specified
Dog 95-97% Not Specified
Rabbit 90-98% Not Specified
Mouse 75-89% Not Specified

Data sourced from multiple pre-clinical studies. europa.eunih.govresearchgate.netresearchgate.net

Following administration, valsartan distributes to various tissues. In rats, distribution is rapid, with the drug being found mainly in the blood, plasma, liver, lung, and renal cortex. hres.ca The steady-state volume of distribution is relatively small, around 17 L in humans, which indicates that valsartan does not distribute extensively into tissues. hres.capharmacophorejournal.comdrugbank.comnih.gov This limited distribution to extravascular tissues is consistent with its high plasma protein binding. pharmacophorejournal.com

Pre-clinical studies indicate that valsartan has very limited permeability across the blood-brain barrier. fda.gov In studies with radiolabeled valsartan, concentrations of radioactivity in the brain and cerebrospinal fluid were below the limit of detection. fda.gov However, some research suggests that valsartan may have beneficial effects on the blood-brain barrier dysfunction associated with conditions like diabetes. tandfonline.comresearchgate.net In a mouse model of Alzheimer's disease, the brain-to-plasma concentration ratio of valsartan was not significantly different between wild-type and transgenic mice. nih.gov Another study noted that LBQ657, the active metabolite of sacubitril (B1662468) (often co-administered with valsartan), crosses the blood-brain barrier to a small extent (0.28%). nih.gov

Tissue Distribution Profiling (e.g., liver, lung, renal cortex)

Metabolic Pathways and Enzyme Involvement

Valsartan undergoes minimal metabolism in both animals and humans, with only about 20% of a dose being recovered as metabolites. fabad.org.trdrugbank.com The primary metabolite is valeryl 4-hydroxy valsartan, which is pharmacologically inactive. fabad.org.trnih.govtandfonline.com This metabolite accounts for approximately 9% of the administered dose. fabad.org.trtandfonline.com

In vitro metabolism studies using recombinant CYP450 enzymes have identified the CYP2C9 isoenzyme as being responsible for the formation of valeryl 4-hydroxy valsartan. drugbank.comresearchgate.net However, valsartan does not significantly inhibit CYP450 isozymes at clinically relevant concentrations, suggesting a low potential for CYP450-mediated drug interactions. fabad.org.trdrugbank.com Some studies have indicated that the enzymes responsible for valsartan metabolism have not been definitively identified and may not be CYP450 isozymes. hres.cafabad.org.tr

In vitro studies with hepatocytes from various species, including rats, dogs, marmosets, cynomolgus monkeys, and humans, have shown that the marmoset is the most relevant animal model for human metabolism, as it produces the most abundant human metabolite, 4-hydroxyvalsartan. researchgate.nettandfonline.com

Table 2: Pre-clinical Metabolic Profile of Valsartan

Metabolite Percentage of Dose Pharmacological Activity Metabolic Enzyme
Valeryl 4-hydroxy valsartan ~9% Inactive CYP2C9

Data sourced from multiple pre-clinical and clinical studies. fabad.org.trdrugbank.comnih.govtandfonline.comresearchgate.net

Identification and Activity of Primary Metabolites

In pre-clinical animal models, as well as in humans, valsartan undergoes limited metabolism. europa.eunih.gov Approximately 20% of a dose is recovered as metabolites. nih.govfda.gov The primary metabolite identified is valeryl 4-hydroxy valsartan. nih.govfda.govdrugbank.com This metabolite is considered essentially inactive, with an affinity for the angiotensin II type 1 (AT1) receptor that is about 200 times less than that of the parent compound, valsartan. nih.govfda.gov In the marmoset, an inactive, hydroxylated metabolite has been recovered from excreta. europa.eu A minor degree of glucuronidation has been observed in rats. europa.eu

Excretion and Clearance Mechanisms in Pre-clinical Models

The elimination of valsartan in pre-clinical models is predominantly through excretion of the unchanged drug. europa.eu

Contribution of Renal Excretion

Renal excretion represents a minor pathway for the elimination of valsartan in pre-clinical species. europa.eu In rats, less than 2.5% of the dose was recovered in urine, and in marmosets, urinary recovery was 16% or less. europa.eu Following intravenous administration in rats, renal clearance accounted for approximately 30% of the total plasma clearance. fda.govpharmacophorejournal.com Studies in a rat model of renovascular hypertension showed that valsartan treatment affected aminopeptidase (B13392206) activities in the kidney, which are involved in the metabolism of local peptides controlling blood pressure. nih.gov

Role of Transporters (e.g., MRP2, OATP1B1, OATP1B3) in Elimination

Transporter proteins play a crucial role in the hepatobiliary elimination of valsartan. In vitro and in vivo studies in rats have identified the multidrug resistance-associated protein 2 (MRP2), also known as cMOAT, as a key transporter responsible for approximately 50% of the biliary excretion of valsartan. europa.eu Further investigations suggest that other transporters, likely from the MRP family, also contribute to its elimination. europa.eu

For hepatic uptake, valsartan has been identified as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3. europa.eunih.govresearchgate.net Studies using transporter-expressing cell systems have confirmed that these uptake transporters are responsible for the entry of valsartan into hepatocytes. nih.gov The subsequent efflux into the bile is then primarily mediated by MRP2. nih.govresearchgate.net The importance of MRP2 was further demonstrated in Mrp2-deficient rats, which showed markedly delayed plasma elimination and severely impaired biliary excretion of valsartan. nih.govresearchgate.net

Pre-clinical Drug-Drug Interaction Studies

Pre-clinical data indicate a low potential for clinically significant drug-drug interactions with valsartan. europa.eu Its minimal metabolism and lack of significant inhibition of major CYP450 enzymes suggest that it is unlikely to alter the metabolism of co-administered drugs that are substrates for these enzymes. europa.eudrugbank.com

However, interactions involving drug transporters are possible. Since valsartan is a substrate for OATP1B1, OATP1B3, and MRP2, co-administration with drugs that inhibit or are also substrates for these transporters could potentially alter its pharmacokinetics. researchgate.netdovepress.com For example, a study investigating the interaction between rosuvastatin (B1679574) and valsartan, which share these transporters, was conducted. dovepress.com Another pre-clinical study in rats investigated the interaction between valsartan and bestatin, finding that valsartan inhibited the intestinal absorption and renal excretion of bestatin, potentially through interactions with transporters like PEPT1 and OAT1/3. nih.gov A study combining valsartan and simvastatin (B1681759) in healthy subjects showed some changes in the pharmacokinetic parameters of both drugs, but these were considered unlikely to be clinically relevant. nih.gov

Interaction with Transporters

Preclinical in vitro studies have established that active transport mechanisms are significantly involved in the disposition of valsartan. Research using human liver tissue and various cell lines indicates that valsartan is a substrate for several key drug transporters nafdac.gov.ng.

Specifically, valsartan has been identified as a substrate of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3 nafdac.gov.ngeuropa.eueuropa.eudovepress.comresearchgate.netexamine.com. These transporters are crucial for the uptake of drugs from the blood into hepatocytes. One study quantified the relative contributions of these transporters, suggesting that OATP1B3 was responsible for approximately 73% of valsartan transport, while OATP1B1 contributed about 27% researchgate.net.

For efflux from the liver into the bile, valsartan is a substrate of the Multidrug Resistance-Associated Protein 2 (MRP2), also known as cMOAT nafdac.gov.ngeuropa.eueuropa.euresearchgate.netmdpi.comeuropa.eu. The main elimination pathway for valsartan is believed to be hepatic canalicular transport mediated by MRP2 europa.eu. In addition to hepatic transporters, valsartan has been shown to be transported by the renal transporters OAT1 and OAT3 europa.euresearchgate.net.

Regarding its potential to inhibit transporters, in vitro studies have shown that valsartan does not inhibit P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) researchgate.net. However, it was found to inhibit the activity of both OAT1 and OAT3 researchgate.net.

Table 2: Summary of Valsartan Interactions with Drug Transporters
TransporterRoleFindingReference
OATP1B1Hepatic UptakeSubstrate nafdac.gov.ngeuropa.eueuropa.euresearchgate.netexamine.com
OATP1B3Hepatic UptakeSubstrate europa.eueuropa.euresearchgate.net
MRP2Hepatic EffluxSubstrate nafdac.gov.ngeuropa.eueuropa.euresearchgate.netmdpi.com
OAT1Renal UptakeSubstrate & Inhibitor europa.euresearchgate.net
OAT3Renal UptakeSubstrate & Inhibitor europa.euresearchgate.net
P-glycoprotein (P-gp)EffluxNot an inhibitor researchgate.net
BCRPEffluxNot an inhibitor researchgate.net

Impurity Profiling and Degradation Product Analysis Research of Valsartan

Forced Degradation Studies and Stress Testing of Valsartan (B143634)

Forced degradation, or stress testing, is a pivotal process in the development of pharmaceuticals. It provides insight into the intrinsic stability of a drug molecule and helps in the development of stability-indicating analytical methods. As per the guidelines from the International Council for Harmonisation (ICH), subjecting the API to various stress conditions like acid and base hydrolysis, oxidation, heat, and light is essential. asianpubs.orgakjournals.com

Valsartan demonstrates susceptibility to degradation under acidic conditions. asianpubs.orgasianjpr.com Studies involving refluxing in hydrochloric acid (HCl) have consistently shown the formation of specific degradation products. akjournals.comacgpubs.orgconicet.gov.ar Treatment with 1 M HCl under reflux for two hours resulted in two degradation products with RF values of 0.07 and 0.50, corresponding to 6.89% and 58.35% degradation, respectively. akjournals.com

One major degradation product formed during acid hydrolysis was identified as DP-3. asianpubs.orgconicet.gov.ar Further analysis using mass spectrometry revealed the formation of two co-eluting degradation products. While High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector failed to show significant degradation, HPLC-Mass Spectrometry (HPLC-MS) analysis identified ions at m/z 352 and m/z 306, corresponding to protonated molecules of two hydrolytic degradation products. scielo.brscielo.br Another study identified a degradation product at m/z 350.50, which was characterized as 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine. asianjpr.com

Stress ConditionDegradation Product (DP)Analytical MethodObserved m/z or RF ValueReference
1 N HCl, 70°C, 1 hr2-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-3-yl]methyl}propan-1-amineLC-MS- acgpubs.org
Acid HydrolysisDP-3HPLC- asianpubs.orgconicet.gov.ar
1 M HCl, reflux, 2 hrDP 1HPTLCRF 0.07 akjournals.com
1 M HCl, reflux, 2 hrDP 2HPTLCRF 0.50 akjournals.com
Acid HydrolysisHydrolysis Product 1HPLC-MSm/z 352 scielo.brscielo.br
Acid HydrolysisHydrolysis Product 2HPLC-MSm/z 306 scielo.brscielo.br
Acid Hydrolysis2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amineUPLC/Q-TOF-MSm/z 350.50 asianjpr.com

Valsartan is also susceptible to oxidative stress. asianjpr.comajpaonline.com Studies have been conducted using hydrogen peroxide (H₂O₂) to induce degradation. asianjpr.comacgpubs.org When subjected to 3% H₂O₂, a degradation product with an m/z value of 334.50 was identified. asianjpr.com This product was characterized as N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide. asianjpr.com In studies on the combined sacubitril (B1662468)/valsartan formulation, oxidative stress (15% H₂O₂ at 60°C) led to the formation of known impurities DIA-SAC and Cyc-SAC, along with two major unknown degradation products. japsonline.com

Stress ConditionDegradation Product (DP)Analytical MethodObserved m/z or RRTReference
3% H₂O₂, Room Temp, 24 hrN-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamideUPLC/Q-TOF-MSm/z 334.50 asianjpr.com
30% H₂O₂, Room Temp, 24 hrN-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamideLC-MS- acgpubs.org
15% H₂O₂, 60°C, 30 minUnknown DP 1UHPLCRRT 0.79 japsonline.com
15% H₂O₂, 60°C, 30 minUnknown DP 2UHPLCRRT 1.05 japsonline.com

Exposure to light can induce significant degradation of Valsartan, leading to the formation of several photoproducts. conicet.gov.ar When exposed to UV-vis radiation (λ > 320 nm), two previously unknown degradation products, DP-1 and DP-2, were detected by HPLC. researchgate.net Further studies under aerobic irradiation conditions revealed additional degradation pathways, leading to the characterization of three previously unknown products. lgcstandards.com The primary degradative processes identified were decarboxylation, which is the fastest pathway, followed by cyclization. lgcstandards.com

In-depth photocatalytic degradation studies using catalysts like TiO₂ and g-C₃N₄ have elucidated complex degradation mechanisms. mdpi.comresearchgate.net With a g-C₃N₄ catalyst, the main pathways include decarboxylation with subsequent oxidation, hydroxylation of the biphenyl (B1667301) or tetrazole moiety, and cleavage of the C–N bond. mdpi.comresearchgate.net When TiO₂ is used, cyclization products are abundant, and hydroxylation occurs at the initial stages. mdpi.comresearchgate.net Interestingly, one study reported that Valsartan was stable under photolytic conditions, which contrasts with several other findings. asianjpr.comasianjpr.com

Stress ConditionProposed Pathway/ProductKey FindingsReference
UV-vis radiation (λ > 320 nm)Formation of DP-1 and DP-2Two previously unknown compounds detected by HPLC. researchgate.net
UV-light lab reactorDecarboxylation, Cyclization, Formation of Formamide 7 and Amide 9Three previously unknown degradation products isolated and characterized. Decarboxylation is the fastest pathway. lgcstandards.com
g-C₃N₄ photocatalysisDecarboxylation, Hydroxylation, C–N bond cleavageMultiple degradation pathways identified through LC-HRMS. mdpi.comresearchgate.net
TiO₂ photocatalysisCyclization, HydroxylationCyclization products are abundant; hydroxylation is an early-stage event. mdpi.comresearchgate.net
Photolytic StressNo degradationContrasting finding where the drug was found to be stable under light. asianjpr.com

Valsartan exhibits considerable stability under thermal and humidity stress. conicet.gov.arscielo.br In one study, powdered Valsartan was exposed to dry heat at 80°C and 65% relative humidity for 60 days, with results showing the drug remained stable. conicet.gov.ar Another study confirmed that heat and moisture are not significant factors in promoting the degradation of Valsartan in its isolated form. scielo.br However, stress testing protocols often include thermal degradation, such as exposing the drug to 105°C for 12 hours or 60°C for 15 hours, and humidity stress at conditions like 90% RH for 7 days, to ensure the stability-indicating nature of analytical methods. scirp.org

Photodegradation Pathways and Identification of Novel Products

Advanced Analytical Methodologies for Impurity Identification and Quantification

The detection, separation, and quantification of impurities in Valsartan rely on sophisticated analytical techniques. The choice of method is crucial for ensuring that all potential process-related impurities and degradation products are accurately monitored.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for impurity profiling of Valsartan due to its high selectivity and specificity. researchgate.netglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination of Valsartan and its impurities. ajpaonline.comscirp.org

These methods typically utilize a C18 column, such as an Inertsil ODS or XSelect HSS T3, with a gradient or isocratic elution. ajpaonline.comscirp.org The mobile phase often consists of an aqueous component (like 0.1% orthophosphoric acid) and an organic solvent (such as acetonitrile). scirp.org Detection is commonly performed using a PDA detector at wavelengths around 230 nm or 265 nm. ajpaonline.comscirp.org

HPLC methods have been validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and robustness, demonstrating their suitability for routine quality control and stability studies. asianpubs.orgscirp.org For instance, a method was developed showing linearity over a concentration range of 80-240 ppm with a correlation coefficient (r²) of 0.999. The limit of quantification for Valsartan impurities like VAL RC-B and VAL RC-C has been reported to be as low as 0.085 µg/mL and 0.327 µg/mL, respectively. scirp.org The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, enabling the structural elucidation of unknown degradation products. scielo.brresearchgate.net

Column TypeMobile Phase CompositionFlow RateDetection WavelengthApplicationReference
L1 (C18), 250 x 4.6 mm; 5 µmGradient: Solvent A (0.1% Ortho phosphoric acid), Solvent B (Acetonitrile)1.0 mL/min265 nmQuantification of impurities in FDC tablets scirp.org
SHIMADZU LC2010C HTAcetonitrile (B52724):Water:Glacial Acetic Acid (50:50:0.1 v/v/v)1.0 mL/min230 nmStability-indicating assay
Inertsil ODS-3v; 150 × 4.6 mm; 5 µmGradient method1.0 mL/min230 nmDetermination of Valsartan and its impurities ajpaonline.com
Acquity BEH C-18, 100 x 2.1 mm, 1.7 µm---Validated for assay determination of Valsartan API asianpubs.org
XSelect HSS T3 ColumnModified from previous method-245 nmQuantification of nitrosamine (B1359907) impurities
Hypersil ODS (C18), 250 x 4.6 mm, 5 µm--PDA & MSCharacterization of acid degradation products scielo.brscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS) for Structural Elucidation of Degradants

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart (LC-HRMS/MS) are indispensable tools for the structural elucidation of valsartan degradation products. These techniques provide highly sensitive and specific data, enabling the identification and characterization of impurities, often present at trace levels, without the need for their isolation. nih.gov

Forced degradation studies under various stress conditions, such as acid and neutral hydrolysis, and photolysis, have shown that valsartan is susceptible to degradation. nih.gov LC-MS analysis can separate these degradants, and subsequent MS/MS analysis provides fragmentation patterns that are crucial for structural determination. nih.gov For instance, in one study, three degradation products were successfully characterized using their fragmentation patterns and accurate masses obtained from LC-MS/TOF (Time-of-Flight) analyses. nih.gov

A significant advantage of LC-MS is its ability to detect co-eluting compounds that might be missed by less selective detectors like Photodiode Array (PDA). scielo.brscielo.br In a study on valsartan's acid degradation, HPLC-PDA failed to show any significant degradation. However, inspection of the ESI mass spectra at the same retention time as valsartan revealed the presence of ions with m/z 306 and m/z 352, corresponding to two co-eluting hydrolysis products. scielo.brscielo.br These were later identified as protonated molecules of degradation products formed by hydrolysis. scielo.brscielo.br This highlights the essential role of selective LC-MS monitoring in comprehensive drug degradation studies. scielo.brscielo.br

The development of highly sensitive LC-MS/MS methods with Atmospheric Pressure Chemical Ionization (APCI) has been particularly important for the detection of trace-level nitrosamine impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). valsartancancerinfo.com Furthermore, UPLC/Q-TOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) has been effectively used for the identification and characterization of valsartan's degradation products by providing accurate mass and reliable chemical fragmentation information. asianjpr.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation of Impurities

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques used for the definitive structural confirmation of impurities and degradation products in valsartan. nih.govadventchembio.com While techniques like LC-MS are excellent for detection and providing initial structural information based on mass-to-charge ratio and fragmentation, NMR and IR provide detailed information about the molecule's atomic structure and functional groups, respectively.

NMR spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC), plays a critical role in the unequivocal structure identification of impurities. conicet.gov.arresearchgate.net For instance, in a study identifying five process-related impurities in valsartan, their structures were confirmed by IR, NMR, and mass spectrometry, followed by synthesis of the impurity standards. nih.gov The detailed analysis of NMR spectra allows for the precise assignment of protons and carbons within the molecular structure, confirming the identity of impurities. researchgate.net Solid-state NMR has also been employed to study the tautomeric forms of valsartan. wbc.poznan.pl

Infrared (IR) spectroscopy complements NMR by identifying the presence of specific functional groups within the impurity's structure. nih.govadventchembio.com By comparing the IR spectrum of a suspected impurity with that of the parent drug and known standards, analysts can confirm the presence or absence of key chemical bonds, aiding in the structural elucidation process. researchgate.netacgpubs.org For example, synthesized impurities of valsartan have been characterized using IR, which shows characteristic stretching frequencies for functional groups like N-H, C-H, C=N, and N=N. acgpubs.org

Untargeted Screening Workflows for Unexpected Impurities

The discovery of nitrosamine and other unexpected impurities in valsartan products highlighted the limitations of traditional targeted impurity profiling, which relies on prior knowledge of potential contaminants. valsartancancerinfo.comnih.gov As a result, untargeted screening workflows have emerged as a crucial strategy for detecting unforeseen impurities. valsartancancerinfo.comnih.govresearchgate.net These workflows typically utilize high-resolution mass spectrometry (HRMS), such as LC-HRMS/MS, combined with advanced data analysis techniques. nih.govresearchgate.net

An untargeted approach allows for a broad-spectrum analysis of a sample, aiming to detect any compound that differs between batches, production sites, or before and after a change in the manufacturing process. nih.gov This is particularly valuable for identifying impurities that are not structurally related to the active pharmaceutical ingredient (API). researchgate.net

One such untargeted workflow applied to sartan-containing drug products successfully discriminated between samples contaminated with N-nitrosodimethylamine (NDMA) and those that were NDMA-free. nih.gov Significantly, this untargeted screening also led to the discovery of two previously unknown amide impurities in various sartan products: valeramide and N,N-dimethylvaleramide. valsartancancerinfo.comnih.govresearchgate.net The process often involves using complementary mobile phases and multiple ionization conditions in LC-HRMS to maximize the range of detectable analytes, followed by multivariate analysis to interpret the complex datasets. researchgate.net

Characterization of Specific Impurities and Degradants

Nitrosamine Impurities (e.g., N-nitrosodimethylamine, NDEA)

The detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in valsartan in 2018 triggered widespread regulatory action and product recalls. eurofins.co.jpedqm.eu These nitrosamine compounds are classified as probable human carcinogens. europa.eu Their presence in some valsartan products was traced back to changes in the manufacturing process of the active pharmaceutical ingredient (API). antonpottegaard.dk

The formation of nitrosamines in sartan drugs is often linked to the synthesis of the tetrazole ring, a key structural feature of valsartan. eurofins.co.jpeuropa.eusigmaaldrich.com Specifically, the reaction can occur when residual secondary or tertiary amines react with nitrous acid, which may be used as a quenching agent for residual azide, under acidic conditions. eurofins.co.jpsigmaaldrich.comgoogle.com Solvents like N,N-dimethylformamide (DMF) have been implicated as a source of the amine precursors. eurofins.co.jpgoogle.com

Regulatory agencies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceutical products. edqm.eunih.gov This has necessitated the development of highly sensitive analytical methods for their detection and quantification, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). valsartancancerinfo.comnih.gov While early measurements were often performed by GC-MS, it was found that highly sensitive LC-MS/MS methods with APCI ionization were needed to accurately quantify the trace levels of NDMA and NDEA. valsartancancerinfo.com

Amide Impurities (e.g., valeramide, N,N-dimethylvaleramide)

In addition to nitrosamines, untargeted screening of valsartan products has revealed the presence of other unexpected contaminants, including amide impurities. valsartancancerinfo.comnih.govahajournals.org Specifically, valeramide and N,N-dimethylvaleramide were identified in various sartan drug products through the application of a generic untargeted workflow using LC-HRMS/MS and multivariate analysis. valsartancancerinfo.comnih.govresearchgate.net The discovery of these non-nitrosamine contaminations further emphasized the need for comprehensive impurity profiling beyond known potential contaminants. researchgate.net

The formation of these amide impurities can be linked to the synthesis process of valsartan. For example, the synthesis involves the use of valeryl chloride to acylate an amine intermediate. acs.org Incomplete reactions or side reactions during this N-acylation step can lead to the formation of related amide by-products.

Hydrolysis and Photodegradation Specific Products

Valsartan is susceptible to degradation under specific conditions, leading to the formation of hydrolysis and photodegradation products. nih.govconicet.gov.ar Forced degradation studies, as prescribed by ICH guidelines, are used to identify these potential degradants. nih.govjyoungpharm.in

Hydrolysis Products: Valsartan shows lability under acidic and neutral hydrolytic conditions, while it is relatively stable to base-catalyzed hydrolysis. nih.govjyoungpharm.in Acid hydrolysis, particularly under refluxing HCl, can lead to the formation of degradation products. conicet.gov.ar One study using UPLC/Q-TOF-MS identified a major degradation product with an m/z of 350.50 after acid hydrolysis, which was identified as 2-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-3-yl]methyl}propan-1-amine. asianjpr.com Another study using LC-MS found that acid degradation of valsartan can yield co-eluting products, making their detection by non-mass spectrometric methods difficult. scielo.brscielo.br These products were identified by their mass-to-charge ratios (m/z 306 and 352). scielo.brscielo.br

Photodegradation Products: Exposure to light can also induce degradation of valsartan. conicet.gov.ar Photolytic degradation studies have shown the formation of specific impurities. For example, two degradants, designated DP-1 and DP-2, were observed when the drug was exposed to photolytic conditions. conicet.gov.ar The characterization of these new potential impurities is crucial for ensuring the quality and stability of the final drug product.

The following table summarizes some of the identified degradation products of valsartan under different stress conditions:

Stress Condition Degradation Product (m/z) Identified Structure
Acid Hydrolysis 350.50 2-methyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-3-yl]methyl}propan-1-amine
Acid Hydrolysis 306, 352 Co-eluting hydrolysis products

Pharmaceutical Formulation Science and Advanced Drug Delivery Systems Research for Valsartan

Preformulation Studies for Valsartan (B143634) Formulation Development

Preformulation studies are the foundational phase in the development of dosage forms, providing critical insights into the physicochemical properties of a drug substance, alone and in combination with various excipients. These studies are essential for developing a stable, effective, and safe drug product.

Drug-Excipient Compatibility Studies

The compatibility of valsartan with a range of commonly used pharmaceutical excipients is a crucial preformulation step to ensure the stability and integrity of the final product. These studies typically involve mixing valsartan with individual excipients and subjecting the mixtures to accelerated stability conditions, such as elevated temperature and humidity. scielo.brresearchgate.net Analytical techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Powder Diffraction (XRPD), and High-Performance Liquid Chromatography (HPLC) are then employed to detect any physical or chemical interactions. researchgate.netresearchgate.netnveo.org

Studies have shown that valsartan is compatible with several common excipients, including microcrystalline cellulose (B213188), titanium dioxide, and magnesium stearate (B1226849). scielo.br However, incompatibilities have also been reported. For instance, some studies have indicated potential interactions between valsartan and excipients like crospovidone, hypromellose, starch, povidone K30, and lactose (B1674315) monohydrate, which could lead to degradation of the active pharmaceutical ingredient (API). scielo.brresearchgate.net One study using binary mixtures (1:1 w/w) stored at 40°C and 75% relative humidity found that crospovidone and hypromellose led to a reduction in valsartan content and the appearance of degradation products. scielo.br Another investigation pointed out strong interactions with magnesium stearate and PVP K30. nveo.org

It is important to note that the ratio of drug to excipient in these studies (often 1:1) is typically much higher than what is found in an actual tablet formulation, which may lessen the degradation rate in the final product. scielo.br Non-thermal methods like HPLC and IR spectroscopy have also been used to confirm the compatibility of valsartan with excipients such as microcrystalline cellulose and sodium lauryl sulfate (B86663), where no new peaks indicating interaction were observed after stress treatments. scispace.com

Table 1: Summary of Valsartan-Excipient Compatibility Findings

ExcipientCompatibilityAnalytical Technique(s) UsedReference
Microcrystalline CelluloseCompatibleHPLC, FTIR, DSC scielo.brresearchgate.netscispace.com
Titanium DioxideCompatibleHPLC scielo.br
Magnesium StearateIncompatible/CompatibleDSC, FTIR, XRPD, HPLC scielo.brresearchgate.netnveo.org
CrospovidoneIncompatibleHPLC, DSC scielo.brnveo.org
HypromelloseIncompatibleHPLC scielo.br
StarchIncompatibleDSC, FTIR, XRPD researchgate.netnveo.org
Povidone K30IncompatibleDSC, FTIR, XRPD researchgate.netnveo.org
Lactose MonohydrateIncompatibleDSC, FTIR, XRPD researchgate.net
Sodium Lauryl SulfateCompatibleHPLC, FTIR scispace.com
PEG 6000No evidence of interactionDSC, FTIR, XRPD, SEM nveo.org
Potato StarchNo evidence of interactionDSC, FTIR, XRPD, SEM nveo.org

Research on Conventional Oral Solid Dosage Forms

Conventional oral solid dosage forms, particularly tablets, remain the most prevalent method for drug administration due to their convenience, stability, and dosing accuracy. jocpr.com Research in this area for valsartan focuses on optimizing formulation and manufacturing processes to ensure desired drug release and bioavailability.

Tablet Formulation Methodologies (Direct Compression, Wet Granulation, Slugging)

The formulation of valsartan tablets has been explored using various manufacturing techniques, including direct compression, wet granulation, and slugging (dry granulation). jocpr.compharmainfo.inresearchgate.net The choice of method depends on the physicochemical properties of the drug and excipients, such as flowability and compressibility.

Direct Compression: This method involves blending the active pharmaceutical ingredient with excipients and directly compressing the mixture into tablets. researchgate.net It is a simpler and more cost-effective process. However, it requires excipients with good flow and compression characteristics. researchgate.net Studies have utilized direct compression for valsartan tablets, often employing specific direct compression vehicles. indexcopernicus.com

Wet Granulation: This is a widely used method where the drug and excipients are mixed, and then a granulating fluid (binder solution) is added to form granules. jchps.com These granules are then dried, milled, blended with lubricants, and compressed. Wet granulation can improve the flowability and compressibility of the powder mixture. jocpr.comgoogle.com Several research efforts have successfully formulated valsartan tablets using this technique. jocpr.comjchps.comgoogle.com

Slugging (Dry Granulation): This technique is employed when the drug is sensitive to moisture or heat. It involves compressing the powder blend into large, hard slugs, which are then milled into granules, blended with other excipients, and re-compressed into tablets. pharmainfo.in Slugging has been shown to improve the flow properties of valsartan formulations compared to direct compression. pharmainfo.inresearchgate.net

Research indicates that granulation techniques (both wet and slugging) generally result in better powder flow compared to direct compression for valsartan formulations. jocpr.comjocpr.com

Immediate Release Formulations and Dissolution Profile Optimization

The primary goal for immediate-release (IR) valsartan tablets is to achieve rapid disintegration and dissolution to ensure quick absorption. jocpr.com Since valsartan has poor solubility, especially in the acidic environment of the stomach, various strategies are employed to enhance its dissolution rate. gsconlinepress.com

One key factor is the use of superdisintegrants, such as crospovidone and croscarmellose sodium, which facilitate the rapid breakup of the tablet in the gastrointestinal tract. jocpr.compharmainfo.in Studies have demonstrated that increasing the concentration of the superdisintegrant generally leads to an increased drug release rate. jocpr.com

The inclusion of surfactants like sodium lauryl sulfate (SLS) has also been investigated. scispace.comijpsr.com Research has shown that the solubility of valsartan increases with the concentration of SLS, which is attributed to improved wetting and micellar solubilization. scispace.com Formulations containing SLS have demonstrated rapid drug release, with some achieving over 98% release within 30 minutes. ijpsr.com

Optimization of IR formulations often involves comparing different formulation strategies and excipient concentrations. For example, a study comparing various direct compression vehicles found that a specific formulation (F2) containing microcrystalline cellulose, potato starch, and acacia showed a superior dissolution rate. indexcopernicus.comresearchgate.net Another study utilized a 2³ factorial design to optimize IR tablets, identifying the ideal ratios of β-cyclodextrin, Starch 1500, and Soluplus to achieve more than 85% dissolution in 10 minutes. irjpms.com

Table 2: Comparison of Dissolution in Optimized Immediate Release Valsartan Formulations

Formulation IDKey Excipients/TechnologyDissolution TimePercent Drug ReleasedReference
F-7Crospovidone (superdisintegrant)Not specifiedGood drug release jocpr.com
F-C (Batch B3)Sodium Lauryl Sulfate (surfactant)30 minutes98.04% ijpsr.com
Optimized Tabletβ-cyclodextrin, Starch 1500, Soluplus10 minutes85.75% irjpms.com
F2Microcrystalline cellulose, potato starch, acaciaNot specifiedBetter dissolution rate indexcopernicus.comresearchgate.net

Sustained and Controlled Release Formulations using Polymeric Matrices

To overcome the limitations of valsartan's relatively short half-life (around 6 hours) and improve patient compliance, researchers have focused on developing sustained-release (SR) and controlled-release (CR) formulations. gsconlinepress.comijpcbs.com These formulations aim to maintain the drug concentration in the therapeutic window for an extended period, often allowing for once-daily administration. researchgate.net

The most common approach for achieving sustained release is the use of polymeric matrices. These matrices, when hydrated, form a gel layer that controls the release of the drug either by diffusion through the gel or by erosion of the matrix, or a combination of both. researchgate.netgsconlinepress.com

A variety of natural and synthetic polymers have been investigated for valsartan SR tablets, including:

Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC (e.g., HPMC K4M, HPMC K15M, HPMC K100M) are widely used to form hydrophilic matrices. gsconlinepress.compharmascholars.com The rate of drug release can be modulated by varying the concentration and viscosity grade of the HPMC. gsconlinepress.com

Natural Gums: Natural polymers like guar (B607891) gum and pectin (B1162225) have been successfully used to sustain the release of valsartan for up to 24 hours. ijpcbs.com Increasing the concentration of these gums generally leads to a slower drug release rate. ijpcbs.comgsconlinepress.com

Chitosan and Sodium Alginate: Combinations of these polymers have been shown to effectively control and sustain drug release over a 24-hour period. pharmacreations.comjournaljpri.com

Hydrophobic Polymers: Polymers like ethyl cellulose have been incorporated, sometimes in combination with hydrophilic polymers, to further retard drug release and achieve desired release kinetics. jchps.compharmascholars.com

The drug release kinetics from these matrix tablets are often evaluated using mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanism, which is often found to be a combination of diffusion and polymer erosion (non-Fickian transport). pharmacreations.comjournaljpri.com

Development of Novel and Advanced Drug Delivery Systems for Valsartan

Beyond conventional tablets, significant research has been dedicated to developing novel drug delivery systems for valsartan to address its poor solubility and enhance its bioavailability. nih.govijper.org

Some of the advanced systems developed include:

Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media. nih.gov This approach enhances the solubility and absorption of poorly water-soluble drugs like valsartan. bohrium.com Supersaturable SMEDDS (S-SMEDDS), which include a precipitation inhibitor (e.g., Poloxamer 407), have also been developed to maintain a supersaturated state of the drug in the gastrointestinal tract, further improving absorption. nih.gov

Solid-SMEDDS (S-SMEDDS): To overcome the practical limitations of liquid SMEDDS, they can be solidified by adsorbing them onto solid carriers like Florite® PS-10 and Vivapur® 105. oncotarget.com These solid formulations can then be processed into granules or tablets, offering the advantages of a solid dosage form while retaining the bioavailability enhancement of SMEDDS. oncotarget.comnih.gov Pharmacokinetic studies in rats have shown that S-SMEDDS granules can significantly increase the relative bioavailability of valsartan compared to conventional formulations. oncotarget.com

Floating Microspheres: These are gastro-retentive systems designed to prolong the residence time of the dosage form in the stomach, which is beneficial for drugs like valsartan that have good absorption in the upper gastrointestinal tract. pharmascholars.comworldwidejournals.com These microspheres, often prepared using polymers like Eudragit, HPMC, and sodium alginate, have a lower density than gastric fluids, allowing them to float and release the drug in a controlled manner over several hours. worldwidejournals.com

Controlled Porosity Osmotic Tablets (CPOT): Osmotic drug delivery systems release the drug at a controlled, zero-order rate driven by osmotic pressure. For a poorly soluble drug like valsartan, a key challenge is creating the necessary osmotic pressure. This has been addressed by incorporating osmogens like anhydrous disodium (B8443419) hydrogen orthophosphate to enhance solubility and drive the release. researchgate.net

Mucoadhesive Pellets: This approach uses mucoadhesive polymers to make the formulation adhere to the gastrointestinal mucosa, increasing drug residence time and improving absorption. ijper.org A novel mucoadhesive polymer from Samanea saman seeds has been used to coat valsartan pellets, demonstrating enhanced bioavailability. ijper.org

Nanoliposomes and Microneedles: For transdermal delivery, valsartan has been encapsulated into nanoliposomes. nih.gov These nanoliposomes can then be integrated into dissolvable microneedle arrays, which painlessly penetrate the stratum corneum, offering an alternative to oral administration and bypassing the first-pass effect. nih.gov

Nanosuspensions for Enhanced Solubility and Dissolution Rate

Nanosuspension technology is a promising approach to address the poor solubility and dissolution rate of drugs like valsartan. This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area available for dissolution.

Research has demonstrated that preparing valsartan as a nanosuspension can substantially improve its dissolution velocity and oral bioavailability. yizimg.comnih.gov One study utilized a high-pressure homogenization method to produce a valsartan nanosuspension, which resulted in a formulation with a nanometric size range and uniform particle shape. nih.gov This nanosuspension showed a marked enhancement in the in-vitro dissolution rate compared to a physical mixture of valsartan with a stabilizer. nih.gov Another approach, the anti-solvent precipitation method, also successfully produced valsartan nanosuspensions with a uniform particle size distribution, with average diameters as small as 30.7 nm. yizimg.com

The pearl milling technique is another method used to formulate valsartan nanosuspensions. researchgate.net In one study, zirconium oxide beads were used as the milling media and poloxamer 407 as a stabilizer. researchgate.net The resulting nanosuspension, when spray-dried onto a carrier like mannitol, could be formulated into tablets. researchgate.net These formulations demonstrated improved solubility and a complete in-vitro drug release in phosphate (B84403) buffer (pH 6.8). researchgate.net

Pharmacokinetic studies in rats have confirmed the benefits of this technology. A 2.5-fold increase in oral bioavailability was observed for a spray-dried valsartan nanosuspension compared to a commercial formulation. yizimg.com This enhancement is attributed to several factors, including the increased saturation solubility, a larger concentration gradient between the gastrointestinal lumen and blood, and the increased dissolution speed of the nanoparticles. yizimg.com

Table 1: Research Findings on Valsartan Nanosuspensions

Preparation Method Key Findings Reference
High-Pressure Homogenization Produced nanosuspension with nanometric size and uniform shape, leading to enhanced in-vitro dissolution. Pharmacokinetic studies showed significantly increased Cmax and AUC compared to a standard suspension. nih.gov
Anti-Solvent Precipitation Created a nanosuspension with a very small average particle diameter (30.7 nm) and resulted in a 2.5-fold increase in oral bioavailability in rats. yizimg.com
Pearl Milling Technique Formulated a stable nanosuspension with poloxamer 407 that, when made into tablets, showed complete in-vitro drug release in phosphate buffer. researchgate.net

Solid Lipid Nanoparticles (SLNs) for Improved Oral Absorption and Bioavailability

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are investigated for their potential to enhance the oral bioavailability of poorly soluble drugs like valsartan by improving solubility and promoting lymphatic absorption, which can help bypass extensive first-pass metabolism in the liver. araijournal.comeurekaselect.com

Various methods have been employed to prepare valsartan-loaded SLNs. The solvent injection method, using glyceryl behenate (B1239552) as the lipid and poloxamer 407 as the surfactant, yielded an optimized formulation with a particle size of 142.5 nm and a high drug entrapment efficiency of 84.59%. araijournal.comresearchgate.net Another study utilized a microemulsion method with stearic acid as the lipid, resulting in SLNs with a particle size of 403 nm and an even higher entrapment efficiency of 96.50%. eurekaselect.com The hot homogenization method has also been successfully used, producing SLNs with a mean particle size of 136.5 nm and an entrapment efficiency of 80.98%. jddtonline.inforesearchgate.net

In-vitro and ex-vivo release studies have consistently demonstrated the superiority of SLN formulations over plain drug suspensions. araijournal.comeurekaselect.com For instance, an ex-vivo study showed a drug release of 98.75% from a valsartan nanodispersion over 12 hours, compared to only 38.3% from a plain drug suspension. eurekaselect.com Furthermore, SLN formulations often exhibit a biphasic release pattern, with an initial burst release followed by a sustained release phase, which can be beneficial for therapeutic effect. jddtonline.info

These findings suggest that SLNs are a promising strategy for improving the oral delivery of valsartan by enhancing its solubility and modifying its absorption pathway. araijournal.comeurekaselect.com

Table 2: Characteristics of Valsartan-Loaded Solid Lipid Nanoparticles (SLNs)

Preparation Method Lipid Used Particle Size (nm) Entrapment Efficiency (%) Reference
Solvent Injection Glyceryl Behenate 142.5 ± 1.859 84.59 ± 0.328 araijournal.comresearchgate.net
Microemulsion Stearic Acid 403 ± 0.71 96.50 ± 0.05 eurekaselect.com
Hot Homogenization Hydrogenated Soya Phosphatidyl Choline (B1196258) 136.5 80.98 jddtonline.inforesearchgate.net

Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) for Enhanced Bioavailability

Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that are adsorbed onto solid carriers. researchgate.netnih.gov Upon gentle agitation in an aqueous medium like gastrointestinal fluids, they spontaneously form fine oil-in-water nanoemulsions. nih.gov This approach is particularly advantageous for poorly water-soluble drugs such as valsartan, as it can significantly enhance solubility, dissolution rate, and oral bioavailability. researchgate.netnih.govresearchgate.net

The development of a valsartan S-SNEDDS begins with the formulation of a liquid SNEDDS (L-SNEDDS). One study identified an optimal L-SNEDDS formulation consisting of ethyl oleate (B1233923) (oil), Cremophor RH 40 (surfactant), and Transcutol HP (cosurfactant), which produced nanoemulsions with an average particle size of 19.90 nm. researchgate.netnih.gov This liquid system was then solidified by adsorbing it onto Neusilin® UFL2, a porous carrier. researchgate.netnih.gov Another study used Capmul MCM, Labrasol, and Tween 20 as the oil, surfactant, and cosurfactant, respectively, and employed carriers like Aerosil 200 and Sylysia to create the solid form. nih.gov

In-vitro dissolution studies have shown that S-SNEDDS formulations lead to a rapid and complete release of valsartan, often exceeding 90% within 60 minutes, irrespective of the pH of the dissolution media. researchgate.netnih.gov This represents a significant improvement over the dissolution of the pure drug. nih.gov

The enhanced dissolution translates directly to improved bioavailability. An in-vivo pharmacokinetic study in rats demonstrated that a valsartan S-SNEDDS formulation increased the area under the curve (AUC) by 2.28-fold and the maximum plasma concentration (Cmax) by 4.86-fold compared to the raw drug. researchgate.netnih.gov This substantial increase in oral absorption highlights the potential of S-SNEDDS as an effective platform for delivering valsartan. researchgate.netnih.gov

Table 3: Pharmacokinetic Parameters of Valsartan S-SNEDDS vs. Raw Valsartan in Rats

Formulation Cmax (ng/mL) AUC (0-24h) (ng·h/mL) Bioavailability Increase (Fold) Reference
Raw Valsartan (Reference) (Reference) - researchgate.netnih.gov
Valsartan S-SNEDDS 4.86-fold increase 2.28-fold increase 2.28 researchgate.netnih.gov

Mucoadhesive Drug Delivery Systems (e.g., buccal tablets, pellets) for Gastric Retention and Bioavailability Enhancement

Mucoadhesive drug delivery systems are designed to adhere to the mucosal lining of the gastrointestinal tract, thereby prolonging the residence time of the dosage form at a specific site of absorption. This approach is particularly useful for drugs like valsartan, which have a narrow absorption window, as it can lead to enhanced bioavailability. thepharmstudent.comgoogle.com Systems such as mucoadhesive buccal tablets and gastroretentive floating tablets have been investigated for valsartan. thepharmstudent.comnveo.orgresearchgate.net

One study focused on the development of mucoadhesive buccal tablets using bioadhesive polymers like Carbopol 934, HPMC K4M, and Sodium CMC. researchgate.net The tablets were formulated with an impermeable backing layer of ethyl cellulose to ensure unidirectional drug release towards the buccal mucosa. researchgate.net The formulation containing a 1:3 ratio of Carbopol to HPMC was identified as optimal, showing satisfactory bioadhesive strength and achieving a drug release of 59.69% and in-vitro diffusion of 43.66% over 8 hours. researchgate.net The surface pH of all formulations was maintained within a non-irritating range (5-7). researchgate.net

Another strategy involves gastroretentive floating tablets, which are designed to remain buoyant in the stomach's contents. thepharmstudent.com A study on a non-effervescent floating system for valsartan used various grades of HPMC and ethyl cellulose. thepharmstudent.com The developed tablets demonstrated floating durations of over 12 hours, with one formulation providing a sustained drug release of 67.1% over the same period. thepharmstudent.com In-vivo X-ray studies in rabbits confirmed a gastric residence time of 12 hours for the selected formulation. thepharmstudent.com

These mucoadhesive and gastroretentive systems offer a viable method to overcome the pharmacokinetic limitations of valsartan by localizing the drug delivery system to regions of optimal absorption. thepharmstudent.comnveo.org

Table 4: Research on Valsartan Mucoadhesive and Gastroretentive Systems

Delivery System Polymers Used Key Findings Reference
Mucoadhesive Buccal Tablets Carbopol 934, HPMC K4M, Sodium CMC Optimized formulation (Carbopol:HPMC 1:3) showed good bioadhesion and released 59.69% of the drug over 8 hours. researchgate.net
Gastroretentive Floating Tablets HPMC (K100M, K15M, K4M), Ethyl Cellulose Tablets floated for >12 hours, providing sustained drug release. In-vivo studies showed 12-hour gastric retention. thepharmstudent.com

Transdermal Drug Delivery Systems (e.g., polymeric hydrogels, solid microneedles) for Permeation Enhancement

Transdermal drug delivery offers an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism, which is a significant hurdle for valsartan's oral bioavailability. nih.govresearchgate.net However, the skin's outermost layer, the stratum corneum, poses a formidable barrier to drug permeation. nih.govtandfonline.com To overcome this, researchers have explored combining polymeric hydrogels with permeation enhancement techniques like solid microneedles. nih.govresearchgate.netnih.gov

Studies have shown that formulating valsartan into a transdermal gel using polymers like Carbopol can be a viable approach. nih.govresearchgate.nettandfonline.com The permeation of the drug from these gels can be significantly enhanced by pre-treating the skin with solid microneedles. nih.govresearchgate.netnih.gov Microneedles create microscopic pores in the stratum corneum, facilitating easier passage for the drug molecules. tandfonline.com

One ex-vivo study demonstrated that the use of microneedles could increase the permeation of valsartan by up to three-fold compared to untreated skin. nih.govresearchgate.net The research identified that microneedles with a length of 1.5 mm provided the optimal enhancement without compromising skin integrity, allowing 1.69 ± 0.004 mg of valsartan to permeate over 8 hours. nih.govresearchgate.net

A subsequent study investigated a thermosensitive hydrogel system using Poloxamer 407 and Poloxamer 188. nih.gov This system, when combined with microneedles, also showed a significant increase in drug permeation, which correlated with the length of the microneedles. nih.gov The combination using 1.55 mm microneedles resulted in the highest permeation, with 2.27 ± 0.01 mg of the drug permeating. nih.gov An in-vivo study confirmed that this combinatorial approach significantly improved the bioavailability of valsartan compared to oral administration. nih.gov

Table 5: Permeation Enhancement of Valsartan via Transdermal Systems

Delivery System Permeation Enhancer Key Permeation Finding Reference
Polymeric Hydrogel (Carbopol) Solid Microneedles (1.5 mm) 3-fold permeation enhancement; 1.69 mg permeated in 8 hours (ex-vivo). nih.govresearchgate.net
Thermosensitive Hydrogel (Poloxamer) Solid Microneedles (1.55 mm) 2.27 mg permeated; significant bioavailability improvement in-vivo. nih.gov

Porous Matrices for Solubility and Dissolution Enhancement

Creating porous matrices is another technique aimed at enhancing the solubility and dissolution rate of poorly water-soluble drugs like valsartan, which is a Biopharmaceutics Classification System (BCS) Class II drug. researchgate.netnih.gov This method involves preparing a solid matrix with a high degree of porosity, which allows for rapid ingress of water, leading to faster disintegration and drug dissolution. scholarsresearchlibrary.com

One study utilized an emulsion solvent evaporation technique to formulate porous matrices of valsartan. researchgate.netnih.gov Hydrophilic carriers such as Polyvinylpyrrolidone (PVP) K30 and poloxamer 407 were used along with a pore-forming agent (hexane). researchgate.netnih.gov The resulting matrices were free-flowing powders with a demonstrably porous structure, as confirmed by scanning electron microscopy. researchgate.netnih.gov

The formulation with a valsartan to PVP K30 ratio of 1:1.5 was found to be optimal. researchgate.netnih.gov Dissolution studies revealed that this method amplified the percentage of drug dissolution by six to eightfold compared to the pure drug. researchgate.netnih.gov Absorption studies using the rat gut method further showed that the absorption of valsartan from these porous matrices was increased threefold. researchgate.netnih.gov

Another approach to creating porous tablets involves the use of a sublimating agent, such as ammonium (B1175870) carbonate. scholarsresearchlibrary.com The agent is incorporated into the tablet formulation and is later removed by sublimation (drying at elevated temperatures), leaving behind a porous network. scholarsresearchlibrary.com Formulations prepared using this method showed better disintegration and dissolution rates compared to conventional tablets. scholarsresearchlibrary.com

Table 6: Research Findings on Valsartan Porous Matrices

Formulation Technique Key Components Enhancement Observed Reference
Emulsion Solvent Evaporation Valsartan, PVP K30 (1:1.5 ratio), Hexane 6- to 8-fold increase in dissolution; 3-fold increase in absorption (rat gut). researchgate.netnih.gov
Sublimation Ammonium Carbonate (subliming agent) Improved disintegration and dissolution rates compared to normal tablets. scholarsresearchlibrary.com

Cocrystal Research for Modified Physicochemical Properties

Cocrystal engineering has emerged as a significant strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate, without altering their chemical structure. researchgate.netrjptonline.orgnih.gov A cocrystal is a multi-component crystalline solid where the API and a coformer molecule are held together by non-covalent interactions, typically hydrogen bonds. rjptonline.org

For valsartan, a drug with poor solubility, forming cocrystals with various coformers has been shown to be an effective method for enhancement. researchgate.netresearchgate.net In one study, cocrystals of valsartan were prepared with coformers like succinic acid, fumaric acid, and oxalic acid using a solvent evaporation method. researchgate.net The resulting cocrystals exhibited significantly improved saturation solubility and dissolution rates compared to pure valsartan. researchgate.netresearchgate.net For instance, a cocrystal prepared with succinic acid at a 1:5 drug-to-coformer molar ratio showed a 2.6-fold increase in solubility in distilled water. rjptonline.orgresearchgate.net

Characterization studies using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD) confirmed the formation of new solid phases. researchgate.netrjptonline.org DSC analysis often shows a decrease in the melting point of the cocrystals compared to the pure drug, which supports the observed enhancement in solubility. researchgate.net The modification in crystal habit and a decrease in crystallinity due to the new lattice arrangement between valsartan and the coformer also contribute to these improved properties. researchgate.net

The successful commercialization of a valsartan-sacubitril cocrystal has brought this technology into sharp focus, demonstrating its potential to create superior drug products. nih.govmedwinpublishers.com

Table 7: Solubility Enhancement of Valsartan through Cocrystallization

Coformer Drug:Coformer Molar Ratio Solubility Enhancement Reference
Succinic Acid 1:5 2.6-fold increase in distilled water (from 198.5 µg/ml to 520.6 µg/ml). rjptonline.orgresearchgate.net
Succinic Acid, Fumaric Acid, Oxalic Acid Not specified Significant improvement in solubility and dissolution rate compared to pure valsartan. researchgate.net

Table 8: List of Compounds Mentioned

Compound Name
Aerosil 200
Ammonium Carbonate
Atorvastatin calcium trihydrate
Capmul MCM
Carbopol
Carbopol 934
Cremophor RH 40
Cyclodextrin
Entresto
Ethanol (B145695)
Ethyl cellulose
Ethyl oleate
Fumaric acid
Gelucire-50/13
Glutaric acid
Glyceryl behenate
Guar gum
Hexane
HPMC
HPMC K100M
HPMC K15M
HPMC K4M
Hydrochlorothiazide
Hydrogenated Soya Phosphatidyl Choline
Hydroxypropyl methylcellulose
Kollidon
Labrasol
Lactose
Lactose monohydrate
Lisinopril dihydrate
Magnesium stearate
Maleic acid
Mannitol
Methanol
Methylcellulose
Micro crystalline cellulose
Neusilin US2
Neusilin® UFL2
Nicotinic acid
Oxalic acid
PEG 400
PEG 600
Polyethylene glycol
Polyethylene glycol 400
Poloxamer 188
Poloxamer 407
Polyox
Polyvinylpyrrolidone (PVP) K30
Povidone K30
Sacubitril (B1662468)
Skimmed milk powder
Sodium bicarbonate
Sodium Carboxy Methyl Cellulose (SCMC)
Soluplus
Span 20
Stearic acid
Succinic acid
Sylysia
Talc
Transcutol HP
Triethanolamine
Tween 20
Tween 80
Valsartan

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and stability of Valsartan monosodium in experimental settings?

  • Methodological Answer : Purity assessment requires techniques like high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to quantify impurities and degradation products. Stability studies under ICH guidelines (e.g., stress testing at elevated temperatures, humidity, or light exposure) should be conducted, with data analyzed using validated protocols. Reference standards must comply with pharmacopeial requirements (e.g., USP/EP), and certificates of analysis (COA) should include retention times, peak purity, and spectral matches .

Q. How should researchers design a pharmacokinetic (PK) study for this compound to evaluate bioavailability?

  • Methodological Answer : A crossover study design with healthy volunteers or animal models is recommended. Control groups should receive a reference formulation (e.g., valsartan free acid) to compare absorption rates. Plasma concentration-time profiles are generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include AUC0–t, Cmax, and Tmax. Ensure compliance with ethical guidelines for human trials, including informed consent and IRB approval .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical efficacy data for this compound in hypertension management?

  • Methodological Answer : Contradictions often arise from interspecies variability or dosing discrepancies. Use translational pharmacometric modeling to extrapolate preclinical data (e.g., rodent blood pressure responses) to human-equivalent doses. Validate findings through systematic reviews and meta-analyses of clinical trials, applying statistical tools like random-effects models to account for heterogeneity. Prioritize studies with robust blinding and placebo controls .

Q. What methodologies are effective for assessing the impact of this compound on angiotensin II receptor (AT1R) dynamics in diverse tissue types?

  • Methodological Answer : Combine in silico molecular docking (e.g., Autodock Vina) to predict binding affinities with ex vivo receptor autoradiography in tissues like renal or cardiac samples. Use competitive binding assays with radiolabeled angiotensin II and quantify displacement by this compound. Confocal microscopy can visualize receptor internalization. Statistical analysis (e.g., one-way ANOVA with post-hoc LSD tests) should confirm significance (p < 0.05) .

Q. How should researchers design a study to investigate the role of this compound in mitigating organ fibrosis beyond its antihypertensive effects?

  • Methodological Answer : Utilize a longitudinal cohort study with patients exhibiting comorbid hypertension and early-stage fibrosis (e.g., renal or hepatic). Biomarkers like TGF-β, collagen deposition (via biopsy), and non-invasive imaging (e.g., FibroScan) should be tracked. Include a comparator arm (e.g., valsartan-free acid) to isolate the monosodium salt’s contribution. Multivariate regression models can adjust for confounders like age and comorbidities .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for handling skewed data in this compound dose-response studies?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. For meta-analyses, use funnel plots and Egger’s regression to detect publication bias. Sensitivity analyses should exclude outliers, and Bayesian hierarchical models can address small-sample limitations. Report results with 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How can researchers validate novel impurities in this compound batches using advanced spectroscopic techniques?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for structural elucidation of unknown impurities. Pair with high-resolution MS (HRMS) to confirm molecular formulas. Quantify impurities via HPLC with diode-array detection (DAD) at thresholds aligned with ICH Q3A/B guidelines. Cross-validate methods using inter-laboratory studies and reference materials from accredited providers .

Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive findings in this compound research?

  • Methodological Answer : Adhere to CONSORT or STROBE guidelines for clinical/observational studies. Publish negative results in preprint repositories or journals specializing in null findings (e.g., PLOS ONE). Disclose limitations (e.g., sample size, confounding variables) transparently. Use FAIR data principles to share datasets, enabling secondary analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.